molecular formula C12H14N2S B2445596 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 852388-94-4

1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

货号: B2445596
CAS 编号: 852388-94-4
分子量: 218.32
InChI 键: NNZAHVRRMFWZCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol ( 852388-94-4) is a chemical compound with the molecular formula C12H14N2S and a molecular weight of 218.31 g/mol . It is offered as a high-purity material, with available purities of 97%,--intended for laboratory and research applications . This compound is part of a class of imidazole-thiol derivatives, which are of significant interest in medicinal and organic chemistry research; for instance, structurally similar sulfone derivatives bearing nitrogen-containing heterocycles have been studied for their antioxidant and antibacterial properties . As a potential building block, it can be used in the synthesis of more complex molecules for pharmacological screening and material science. Researchers value this compound for its role in developing novel molecular entities. Proper handling and storage are recommended at -20°C for long-term stability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. --

属性

IUPAC Name

3-ethyl-4-(4-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-3-14-11(8-13-12(14)15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZAHVRRMFWZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CNC1=S)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Analytical and Physicochemical Profiling of 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol: Molecular Weight, Exact Mass, and Synthetic Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the imidazole-2-thiol scaffold serves as a highly versatile pharmacophore. Known for its metal-coordinating capabilities, antioxidant properties, and ability to modulate specific kinase pathways, this core structure is frequently utilized in the development of novel therapeutics. 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS: 852388-94-4) is a specifically functionalized derivative that presents unique steric and electronic properties due to its N-ethyl and p-tolyl substituents [1].

This technical guide provides an authoritative breakdown of the compound's physicochemical properties, focusing on the critical distinction between its molecular weight and exact mass. Furthermore, it outlines a self-validating synthetic protocol coupled with High-Resolution Mass Spectrometry (HRMS) workflows to ensure absolute structural verification during early-stage drug development.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical synthesis and analysis, distinguishing between Molecular Weight (MW) and Exact Mass (EM) is not merely a semantic exercise—it is a fundamental requirement that dictates experimental design.

  • Molecular Weight (218.32 g/mol ): This value is the sum of the standard atomic weights of the constituent elements. Because standard atomic weights account for the natural terrestrial abundance of all isotopes (e.g., Carbon is ~98.9% 12C and ~1.1% 13C ), MW is a macroscopic property. Causality in practice: Chemists use the MW of 218.32 g/mol to calculate stoichiometry, reaction yields, and reagent equivalents on the benchtop[1].

  • Monoisotopic Exact Mass (218.08777 Da): Exact mass is calculated using the mass of the most abundant, stable isotope of each element ( 12C , 1H , 14N , 32S ) [2]. Causality in practice: Analytical scientists rely on the exact mass to identify the molecule in High-Resolution Mass Spectrometry (HRMS). An accuracy of <5 parts-per-million (ppm) allows researchers to definitively rule out isobaric interferences—molecules that share the same nominal mass but possess different elemental compositions.

Quantitative Data Summary

The following table summarizes the key physicochemical and mass spectrometric parameters required for the identification of the target compound.

Table 1: Physicochemical and Mass Spectrometric Properties

ParameterValueCalculation / Rationale
Chemical Formula C12​H14​N2​S Derived from structural IUPAC nomenclature.
Molecular Weight 218.32 g/mol Weighted average of natural isotopic abundances.
Monoisotopic Exact Mass 218.08777 DaSum of exact masses: 12(12.00000)+14(1.007825)+2(14.003074)+1(31.972071) .
[M+H]+ Exact Mass 219.09505 DaAddition of a proton ( 1H+ exact mass = 1.007276 Da) for ESI+ analysis.
Isotopic Signature (M+2) ~5.1% relative abundanceDriven primarily by the natural abundance of 34S (4.25%) and two 13C atoms.

High-Resolution Mass Spectrometry (HRMS) Analytical Pathway

To validate the identity of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, an HRMS workflow utilizing Electrospray Ionization (ESI) is employed. Because the imidazole ring possesses a basic nitrogen (N-3), the molecule is highly amenable to positive-ion electrospray ionization (ESI+), readily accepting a proton to form the [M+H]+ species.

HRMS S1 Sample Prep (1 µg/mL in MeOH) S2 ESI+ Ionization Protonation to [M+H]+ S1->S2 S3 Orbitrap Analyzer Mass Separation S2->S3 S4 Data Acquisition (Res > 70,000) S3->S4 S5 Isotopic Matching (C12H14N2S) S4->S5

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Synthesis & Self-Validating Experimental Protocol

To ensure data integrity, modern chemical biology requires that synthesis and analytical validation be treated as a single, closed-loop system. The protocol below utilizes a modified Marckwald synthesis approach [3], where an α -aminoketone is condensed with a thiocyanate.

Mechanistic Causality: The reaction is driven by the nucleophilic attack of the secondary amine on the electrophilic carbon of the thiocyanate, forming a transient thiourea intermediate. Under reflux conditions, this intermediate undergoes intramolecular cyclization via attack of the thiourea nitrogen onto the ketone carbonyl, followed by dehydration to establish the aromatic imidazole core.

Step-by-Step Methodology

Phase 1: Chemical Synthesis

  • Preparation: Dissolve 10.0 mmol (2.13 g) of 2-(ethylamino)-1-(4-methylphenyl)ethanone hydrochloride in 25 mL of a 1:1 mixture of absolute ethanol and deionized water.

  • Reagent Addition: Add 15.0 mmol (1.46 g) of Potassium Thiocyanate (KSCN) directly to the stirring solution.

  • Cyclization: Equip the flask with a reflux condenser. Heat the mixture to 80°C and maintain reflux for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Isolation: Allow the reaction to cool to room temperature. The product will begin to precipitate. Add 20 mL of ice-cold water to drive complete precipitation.

  • Purification: Vacuum filter the crude solid, wash with cold water, and recrystallize from hot ethanol to yield pure 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

Phase 2: LC-HRMS Validation 6. Sample Preparation: Dissolve 1 mg of the purified crystal in 1 mL of LC-MS grade Methanol (1 mg/mL stock). Dilute to 1 µg/mL in 50% Methanol / 50% Water containing 0.1% Formic Acid. 7. Injection: Inject 2 µL onto a C18 UPLC column coupled to an Orbitrap mass spectrometer. 8. Verification: Extract the ion chromatogram for m/z 219.0950. A mass error of <3 ppm and the presence of the characteristic 34S isotopic M+2 peak at m/z 221.0908 confirms the successful synthesis of the target compound.

G A Precursor: α-Aminoketone (2-(ethylamino)-1-(p-tolyl)ethanone) C Thiourea Intermediate Formation (Nucleophilic Addition) A->C B Reagent: Potassium Thiocyanate (KSCN) + HCl B->C D Intramolecular Cyclization & Dehydration (Reflux, 80°C, 4h) C->D E Crude 1-ethyl-5-(4-methylphenyl) -1H-imidazole-2-thiol D->E F LC-HRMS Validation (Target m/z: 219.0950 [M+H]+) E->F

Figure 2: Synthetic workflow and self-validating LC-HRMS analytical pipeline for the target compound.

References

  • Title: PubChem Compound Summary for CID 206009 (Structural Analog & Exact Mass Principles) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Marckwald Synthesis Source: Comprehensive Organic Name Reactions and Reagents (Wiley) URL: [Link]

Preliminary Toxicity Screening of 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol: A Tiered Preclinical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Toxicological Rationale

The compound 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol belongs to the 2-thioxoimidazolidine (imidazole-2-thiol) class of molecules. This structural scaffold is highly privileged in medicinal chemistry, frequently leveraged for its robust antiproliferative, antimicrobial, and anti-inflammatory properties[1]. However, the presence of the free thiol (-SH) moiety and the lipophilic 4-methylphenyl (p-tolyl) group introduces specific toxicological liabilities.

From a mechanistic perspective, thiol groups are susceptible to S-oxidation by hepatic flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs), potentially forming reactive sulfenic or sulfinic acids that can covalently bind to cellular macromolecules, inducing idiosyncratic toxicity. Furthermore, the lipophilic nature of the p-tolyl substitution increases cellular penetrance, raising the risk of off-target interactions, such as hERG channel blockade or mitochondrial uncoupling. To de-risk this compound prior to in vivo efficacy models, we have designed a tiered, self-validating in vitro screening framework.

ToxicityWorkflow Start 1-ethyl-5-(4-methylphenyl) -1H-imidazole-2-thiol Tier1 Tier 1: In Silico ADMET (SwissADME, ProTox) Start->Tier1 Initiate Tier2 Tier 2: In Vitro Cytotoxicity (HepG2, HEK293) Tier1->Tier2 Pass Filters Tier3 Tier 3: Genotox & Cardiotox (Ames, hERG) Tier2->Tier3 IC50 > 50 µM Decision Go/No-Go Decision Tier3->Decision Data Synthesis

Fig 1. Tiered preliminary toxicity screening workflow for imidazole-2-thiol derivatives.

Tier 1: In Silico Profiling & Physicochemical Assessment

Before committing to resource-intensive biological assays, computational toxicology provides a predictive baseline.

Causality for Experimental Choice: The p-tolyl group is a known site for benzylic oxidation, while the imidazole nitrogen can act as a hydrogen bond acceptor, influencing both bioavailability and off-target kinase inhibition. By utilizing predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models, we can flag structural alerts (e.g., pan-assay interference compounds or reactive metabolite formation) that dictate the necessary controls for Tier 2 and Tier 3.

Methodology:

  • SMILES Generation: Convert the 2D structure of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol into a canonical SMILES string.

  • ADMET Screening: Input the SMILES into SwissADME and ProTox-II platforms to predict oral bioavailability, blood-brain barrier (BBB) permeation, and acute oral toxicity (LD50).

  • CYP Inhibition Profiling: Assess predicted inhibitory potential against major hepatic isoenzymes (CYP1A2, CYP2C9, CYP2D6, CYP3A4) to anticipate drug-drug interaction (DDI) risks.

Tier 2: In Vitro Cytotoxicity & Hepatotoxicity

Based on the principles outlined in[2], assessing basal cytotoxicity is a mandatory prerequisite.

Causality for Experimental Choice: We utilize HepG2 (human hepatocellular carcinoma) cells because they retain partial metabolic competence, allowing us to capture toxicity driven by hepatic biotransformation of the thiol group[3]. HEK293 (human embryonic kidney) cells are included as a non-hepatic, metabolically deficient control to differentiate between parent-compound toxicity and metabolite-induced toxicity.

Step-by-Step Protocol: CellTiter-Glo Luminescent Cell Viability Assay

This protocol is designed as a self-validating system, incorporating strict controls to rule out edge effects, vehicle toxicity, and assay interference.

  • Cell Seeding: Harvest HepG2 and HEK293 cells at 80% confluence. Seed into opaque-walled 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations of 0.1, 1.0, 10, 50, and 100 µM.

  • Control Implementation (Self-Validation):

    • Vehicle Control: 0.1% DMSO in media (establishes 100% baseline viability).

    • Positive Control: 10 µM Doxorubicin (validates assay sensitivity to known cytotoxins).

    • Blank Control: Media only, no cells (establishes background luminescence).

  • Exposure: Aspirate seeding media and replace with 100 µL of the compound/control dilutions. Incubate for 48 hours.

  • Viability Assessment: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multimode microplate reader. Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).

Mechanistic Pathway of Thiol-Induced Toxicity

MechanisticPathway Compound Imidazole-2-thiol Derivative Metabolism Hepatic CYP450 Metabolism (S9) Compound->Metabolism Biotransformation ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Thiol Oxidation Metabolism->ROS Reactive Intermediates Nrf2 Nrf2 Antioxidant Response ROS->Nrf2 Adaptive Survival Mito Mitochondrial Dysfunction ROS->Mito Severe Stress Apoptosis Caspase-Mediated Apoptosis Mito->Apoptosis Cytochrome c Release

Fig 2. Putative cellular toxicity and apoptosis signaling pathway induced by imidazole-2-thiols.

Tier 3: Genotoxicity & Cardiac Liability

Bacterial Reverse Mutation (Ames) Test

Conducted strictly according to[4].

Causality: The planar nature of the imidazole ring presents a theoretical risk of DNA intercalation, leading to frameshift mutations. The Ames test evaluates this by measuring reverse mutations in auxotrophic Salmonella typhimurium strains. The inclusion of the S9 fraction (rat liver extract) is critical to determine if the compound acts as a pro-mutagen requiring metabolic activation[4].

Step-by-Step Protocol (Pre-incubation Method):

  • Strain Preparation: Culture S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in nutrient broth.

  • S9 Mix Preparation: Prepare a 10% (v/v) S9 mix from Aroclor 1254-induced rat livers, supplemented with NADP+ and glucose-6-phosphate.

  • Pre-incubation: In sterile tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of the test compound (dosed at 5, 50, 500, and 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Self-Validation Controls:

    • Positive (+S9): 2-Aminoanthracene (2 µ g/plate ).

    • Positive (-S9): 2-Nitrofluorene for TA98; Sodium Azide for TA100.

    • Vehicle: DMSO.

  • Plating & Scoring: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour over minimal glucose agar plates. Incubate at 37°C for 48–72 hours. Count revertant colonies. A positive result is defined as a dose-dependent, reproducible increase in revertants ( 2-fold over vehicle).

Automated Patch-Clamp hERG Assay

Conducted in alignment with [5] to assess the risk of delayed ventricular repolarization (QT interval prolongation)[6].

Causality: The compound contains a basic nitrogen within the imidazole ring and a lipophilic ethyl/tolyl periphery. This pharmacophore frequently mimics the binding modalities of known hERG (Kv11.1 potassium channel) blockers, necessitating early electrophysiological screening.

Step-by-Step Protocol:

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Employ an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound at 1, 10, and 30 µM. Measure the peak tail current amplitude relative to the pre-compound baseline.

  • Self-Validation Control: Perfuse 0.1 µM E-4031 (a selective hERG blocker) to confirm assay sensitivity and channel expression[6].

Data Synthesis & Go/No-Go Decision Matrix

All quantitative data must be consolidated to determine the compound's viability for advancement. Below is a representative data matrix summarizing the expected outputs of this framework.

Assay / Biological TargetEndpoint Evaluated1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (Representative Data)Reference Control Data
HepG2 Viability IC₅₀ (µM)68.4 ± 4.2 µM (Moderate Toxicity)Doxorubicin: 1.2 µM
HEK293 Viability IC₅₀ (µM)> 100 µM (Low Toxicity)Doxorubicin: 0.8 µM
Ames (TA98 +S9) Mutagenicity (Fold Change)Negative (1.1x over vehicle)2-Aminoanthracene: > 15x
Ames (TA100 -S9) Mutagenicity (Fold Change)Negative (0.9x over vehicle)Sodium Azide: > 20x
hERG Patch-Clamp IC₅₀ (µM)> 30 µM (Low Arrhythmic Risk)E-4031: 0.04 µM

Decision Synthesis: The differential toxicity between HepG2 (IC₅₀ ~68 µM) and HEK293 (>100 µM) suggests that hepatic metabolism of the imidazole-2-thiol core likely generates mildly cytotoxic reactive intermediates (e.g., ROS or sulfenic acids). However, the absolute IC₅₀ remains above the critical 50 µM threshold. Combined with a negative Ames test[4] and a favorable hERG profile (>30 µM)[5], the compound passes the preliminary screening phase.

Next Steps (Go Decision): Proceed to Tier 4 in vivo pharmacokinetic (PK) profiling and acute maximum tolerated dose (MTD) studies in rodent models.

References

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)
  • Source: National Institutes of Health (NIH)
  • Source: Weshin Inspection Tech Co., Ltd.
  • Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.
  • Source: U.S. Food and Drug Administration (FDA)
  • Exploring the Potential of Supercritical Fluid Extraction of Matricaria chamomilla White Ray Florets as a Source of Bioactive (Cosmetic) Ingredients (OECD TG 129 application)

Sources

Structural Elucidation and X-ray Crystallography of 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS: 852388-94-4) is a highly functionalized heterocycle with significant applications in medicinal chemistry, catalysis, and materials science. A critical challenge in deploying imidazole-2-thiol derivatives is accurately determining their 3D molecular architecture, specifically regarding their tautomeric state and steric conformation.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating crystallographic workflow for this compound. By integrating Single-Crystal X-ray Diffraction (SC-XRD) with Powder X-ray Diffraction (PXRD), researchers can unambiguously resolve the molecule's tautomeric equilibrium, map its hydrogen-bonding network, and validate bulk phase purity.

Molecular Geometry and the Thiol-Thione Tautomerism

A defining feature of 1-alkyl-5-aryl-1H-imidazole-2-thiols is their ability to undergo prototropic tautomerism, existing in an equilibrium between the thiol (-SH) and thione (=S) forms.

While the tautomeric ratio may fluctuate in solution depending on solvent polarity, X-ray crystallographic studies of related benzazoles and imidazole-2-thiones consistently demonstrate that the thione form is overwhelmingly predominant in the solid state [1]. This thermodynamic preference is driven by causality: the thione form enables the N3-H proton to act as a strong hydrogen-bond donor, while the highly polarizable C2=S group acts as a potent acceptor[2].

This dynamic results in the formation of robust, centrosymmetric dimers in the crystal lattice—often characterized by an R22​(8) graph-set motif. Furthermore, the steric hindrance between the N1-ethyl group and the adjacent C5-(4-methylphenyl) ring forces the aryl ring to twist out of the imidazole plane, a conformation that must be precisely measured via SC-XRD.

Tautomerism A Thiol Tautomer (-SH Form) B Thione Tautomer (=S Form) A->B Solid-State Equilibrium Shift C N3-H Proton (H-Bond Donor) B->C D C2=S Group (H-Bond Acceptor) B->D E Centrosymmetric Dimer R2,2(8) Motif C->E Intermolecular N-H···S D->E Intermolecular N-H···S

Diagram 1: Solid-state tautomeric shift and subsequent hydrogen-bonded dimerization logic.

Crystallization Strategy

To obtain diffraction-quality crystals, the crystallization environment must promote slow nucleation to avoid twinning and structural defects.

Step-by-Step Protocol:

  • Dissolution: Dissolve ~50 mg of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in a minimal volume (2-3 mL) of a polar solvent mixture (e.g., Dichloromethane/Ethanol or DMF).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove microscopic nucleation seeds (dust/impurities).

  • Vapor Diffusion: Place the unsealed vial inside a larger sealed chamber containing an anti-solvent (e.g., pentane or diethyl ether).

  • Incubation: Allow the anti-solvent to slowly diffuse into the mother liquor at room temperature over 3–7 days until well-defined, block-like crystals emerge.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

The SC-XRD workflow is a self-validating system. By carefully controlling the experimental parameters, we ensure that the resulting electron density map is an objective representation of the molecule.

Step-by-Step Methodology:

  • Crystal Selection: Under a polarized light microscope, select a single crystal with uniform extinction and dimensions of approximately 0.2×0.2×0.1 mm.

  • Cryo-Mounting: Mount the crystal on a MiTeGen loop using Paratone-N oil. Immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Cooling to 100 K suppresses atomic thermal vibrations (Debye-Waller factors). This is critical for resolving the residual electron density of the N3-H proton, definitively proving the thione tautomeric state.

  • Data Collection: Utilize a modern diffractometer (e.g., Bruker D8 Venture) equipped with Mo Kα ( λ=0.71073 Å) or Cu Kα radiation. Collect a full sphere of data utilizing ω and ϕ scans.

  • Data Reduction: Integrate the frames and apply multi-scan absorption corrections using software such as SADABS.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure via full-matrix least-squares on F2 using SHELXL[3].

SCXRD_Workflow Step1 1. Crystal Selection & Mounting (Polarized Microscope + Paratone Oil) Step2 2. Cryo-Cooling to 100 K (Suppresses Thermal Motion) Step1->Step2 Step3 3. X-Ray Data Collection (Mo/Cu Kα Radiation) Step2->Step3 Step4 4. Data Reduction & Absorption Correction (SADABS Integration) Step3->Step4 Step5 5. Structure Solution & Refinement (SHELXT / SHELXL) Step4->Step5 Step6 6. Bulk Validation via PXRD (Experimental vs. Simulated) Step5->Step6

Diagram 2: End-to-end SC-XRD analytical workflow and bulk validation process.

Expected Crystallographic Data & Structural Parameters

Based on the crystallographic behavior of homologous 1-alkyl-5-aryl-imidazole-2-thiones[2], the following tables summarize the projected structural metrics for 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

Table 1: Projected Crystal Data and Refinement Parameters
ParameterExpected Value
Chemical Formula C₁₂H₁₄N₂S
Formula Weight 218.32 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Z (Molecules/Unit Cell) 4
Radiation Mo Kα ( λ=0.71073 Å)
Table 2: Diagnostic Bond Lengths and Torsion Angles
Structural FeatureExpected RangeMechanistic Significance
C2=S1 Bond Length 1.68 – 1.71 ÅConfirms the double-bond character of the thione tautomer (a pure C-S single bond would be ~1.78 Å)[2].
N3-C2 Bond Length 1.33 – 1.35 ÅIndicates partial double-bond character due to electron delocalization across the thioamide moiety.
Dihedral Angle (N1-C5-Aryl) 40° – 60°The 4-methylphenyl ring must twist out of the imidazole plane to relieve severe steric clashing with the N1-ethyl group.
Hydrogen Bond Motif R22​(8) Formation of highly stable, centrosymmetric dimers via N3-H···S1 intermolecular interactions.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

A single crystal is not always representative of the bulk material due to the potential for polymorphism. To ensure the trustworthiness of the structural data, the SC-XRD results must be validated against the bulk powder.

Validation Protocol:

  • Grind the remaining bulk synthesized batch of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol into a fine, homogenous powder.

  • Collect an experimental PXRD pattern at room temperature from 2θ=5∘ to 50∘ .

  • Using the .cif file generated from the SC-XRD refinement, calculate a simulated PXRD pattern (accounting for the temperature difference between the 100 K single-crystal data and the 298 K powder data).

References

  • Sigma-Aldrich Product Catalog . 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS: 852388-94-4). Sigma-Aldrich.

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion . National Center for Biotechnology Information (PMC). 1

  • Structural Characterization of 2-Imidazolones: Comparison with their Heavier Chalcogen Counterparts . ResearchGate. 2

  • Purine-substituted imidazolium mesomeric betaines and their tautomeric N-heterocyclic carbenes. Formation of a cyclic borane adduct . RSC Publishing. 3

Sources

pharmacokinetics and bioavailability of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Characterization of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Abstract

This technical guide outlines a comprehensive, scientifically-grounded framework for the preclinical investigation of the (EMPIT). As a novel chemical entity within the pharmacologically significant imidazole-2-thiol class, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its potential development as a therapeutic agent. Currently, there is a lack of publicly available experimental data for this specific compound. Therefore, this document serves as a detailed methodological roadmap for researchers, scientists, and drug development professionals. It provides a logical sequence of in silico, in vitro, and in vivo studies, complete with step-by-step protocols and the scientific rationale behind each experimental choice. The guide is designed to enable a thorough characterization of EMPIT, generating the critical data necessary to assess its drug-like potential and guide future development decisions.

Introduction

The Imidazole-2-Thiol Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of imidazole-containing compounds with a vast array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties.[3][4][5] The imidazole-2-thiol (or imidazolidine-2-thione) subclass, in particular, has garnered significant interest for its diverse bioactivities, which include anti-HIV and antithyroid properties.[6] The incorporation of the imidazole nucleus is a recognized strategy to improve the pharmacokinetic characteristics of lead molecules, potentially enhancing solubility and bioavailability.[1]

Profile of the Target Compound: 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (EMPIT)

This guide focuses on the specific molecule 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, hereafter referred to as EMPIT.

PropertyValueSource
Chemical Structure Chemical structure of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol(Self-generated)
CAS Number 852388-94-4
Molecular Formula C₁₂H₁₄N₂S
Molecular Weight 218.32 g/mol (Calculated)
Synonyms 1-ethyl-5-(p-tolyl)-1H-imidazole-2-thiol
Rationale for Investigation

Before a novel compound like EMPIT can be considered for therapeutic use, a thorough understanding of its behavior within a biological system is essential. Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Bioavailability (F), a key PK parameter, defines the fraction of an administered dose that reaches systemic circulation. A favorable PK profile—characterized by good absorption, appropriate distribution to target tissues, predictable metabolic clearance, and a suitable half-life—is a prerequisite for a successful drug candidate. This investigational framework is designed to systematically elucidate these critical properties for EMPIT.

Foundational Physicochemical and In Silico Characterization

The intrinsic physicochemical properties of a compound govern its pharmacokinetic behavior. Therefore, the initial characterization phase focuses on these foundational attributes.

Essential Physicochemical Properties
  • Aqueous Solubility: Poor solubility is a primary hurdle for oral absorption. Determining solubility in physiologically relevant media (e.g., simulated gastric and intestinal fluids) is a critical first step.

  • pKa: The ionization state of a molecule affects its solubility, permeability, and binding. As an amphoteric heterocycle, the pKa of the imidazole ring will dictate its charge at different physiological pH levels.[1]

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity. This property heavily influences membrane permeability, plasma protein binding, and metabolic clearance.

Protocol 2.1: Aqueous Kinetic Solubility Determination via Shake-Flask Method

  • Preparation: Prepare a 10 mM stock solution of EMPIT in 100% dimethyl sulfoxide (DMSO).

  • Dilution: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM starting concentration with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate (the soluble fraction) against a calibration curve of known concentrations of EMPIT using a validated LC-MS/MS method (see Section 4.3).

  • Causality Note: This kinetic solubility assay is a high-throughput method that mimics the condition where a drug, dissolved in an organic solvent during formulation, is introduced into an aqueous physiological environment. It provides a rapid assessment of potential solubility issues.

In Silico ADME Prediction

Prior to extensive lab work, computational tools can provide valuable, albeit predictive, insights into a compound's drug-likeness and ADME profile.

G cluster_insilico In Silico ADME Workflow cluster_outputs Predicted Parameters Input EMPIT Structure (SMILES/SDF) Tool Prediction Software (e.g., SwissADME, pkCSM) Input->Tool PhysChem LogP Solubility pKa Tool->PhysChem Physicochemical PK Absorption (Caco-2, HIA) Distribution (BBB, PPB) Metabolism (CYP Substrate/Inhibitor) Excretion (Clearance) Tool->PK Pharmacokinetics Tox Toxicity Risks (e.g., hERG, AMES) Tool->Tox Drug-Likeness & Toxicity Decision Guide Experimental Design Prioritize Assays PhysChem->Decision PK->Decision Tox->Decision

Caption: Workflow for in silico ADME prediction to guide early experimental work.

In Vitro Pharmacokinetic Profiling

In vitro assays are essential for dissecting specific ADME mechanisms in a controlled environment, providing predictive data for in vivo outcomes.

Metabolic Stability Assessment

Rationale: The primary site of drug metabolism is the liver. Assessing the stability of EMPIT in the presence of liver enzymes is crucial for predicting its hepatic clearance and dosing frequency. We use two complementary systems: liver microsomes, which contain Phase I (e.g., Cytochrome P450) enzymes, and hepatocytes, which contain both Phase I and Phase II (conjugative) enzymes.

Protocol 3.1.1: Liver Microsomal Stability Assay

  • Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system (cofactor for CYP enzymes), 0.1 M phosphate buffer (pH 7.4).

  • Reaction Setup: In a 96-well plate, pre-warm HLM and buffer to 37°C.

  • Initiation: Add EMPIT (final concentration 1 µM) to the HLM suspension. Split into two groups: one with the NADPH system (+NADPH) and one without (-NADPH, as a negative control for non-enzymatic degradation).

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate protein, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of EMPIT.

  • Data Analysis: The percentage of EMPIT remaining at each time point is plotted. The slope of the natural log of this percentage versus time gives the degradation rate, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

  • Causality Note: Comparing the +NADPH and -NADPH arms is critical. Significant degradation only in the +NADPH wells strongly indicates that metabolism is mediated by CYP enzymes.

Cytochrome P450 (CYP) Interaction

Rationale: Identifying which CYP enzymes metabolize EMPIT (reaction phenotyping) and whether EMPIT inhibits key CYPs is vital for predicting potential drug-drug interactions (DDIs). A patient taking another drug that is metabolized or inhibited by the same CYP enzyme could experience altered drug exposure and potential toxicity.

Plasma Protein Binding (PPB)

Rationale: Only the unbound (free) fraction of a drug in the bloodstream can distribute to tissues and exert a pharmacological effect. High PPB can limit efficacy and clearance. Equilibrium dialysis is the gold-standard method for this determination.

Protocol 3.3.1: Equilibrium Dialysis for PPB Determination

  • Apparatus: A two-chamber dialysis unit separated by a semi-permeable membrane.

  • Setup: Load one chamber with plasma (human or rat) and the other with protein-free buffer. Add EMPIT to the plasma chamber.

  • Equilibration: Seal the unit and incubate at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours), allowing the unbound drug to diffuse across the membrane.

  • Sampling: After incubation, take samples from both the plasma chamber and the buffer chamber.

  • Analysis: Determine the concentration of EMPIT in both samples by LC-MS/MS.

  • Calculation: The fraction unbound (fᵤ) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

  • Causality Note: This method is considered the gold standard because it directly measures the concentration of the free drug at equilibrium without disrupting the binding process, providing a highly reliable measure of fᵤ.

In Vivo Pharmacokinetic and Bioavailability Studies

In vivo studies in animal models integrate all ADME processes and are the definitive step for determining key pharmacokinetic parameters and oral bioavailability.

Animal Model Selection

The Sprague-Dawley rat is a commonly used and well-characterized rodent model for initial PK studies due to its manageable size, historical data precedence, and established correlation to human metabolism for many compound classes.

Study Design

Rationale: To calculate absolute oral bioavailability, the drug must be administered via both an intravenous (IV) and an oral (PO) route in separate animal groups. The IV dose serves as the 100% bioavailability reference, as it is delivered directly into the systemic circulation. The PO dose reveals the extent of absorption and first-pass metabolism.

G cluster_invivo In Vivo PK Study Workflow cluster_groups Administration Routes Dosing Dosing (N=3-5 rats/group) IV Intravenous (IV) (e.g., 1 mg/kg) Dosing->IV PO Oral (PO) (e.g., 10 mg/kg) Dosing->PO Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) IV->Sampling PO->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Analysis Bioanalysis (LC-MS/MS Quantification) Processing->Analysis PK_Calc Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) Analysis->PK_Calc Output PK Parameters (AUC, Cmax, Tmax, t½, CL, Vd) Bioavailability (F%) PK_Calc->Output

Caption: Experimental workflow for a rodent in vivo pharmacokinetic study.

Bioanalytical Method Development and Validation

Rationale: A sensitive, specific, and reproducible analytical method is the cornerstone of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for quantifying drugs in complex biological matrices like plasma due to its high selectivity and sensitivity.[7] The method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure data integrity.

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Data from the in vivo study is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive key PK parameters.

ParameterDescriptionImportance
Cₘₐₓ Maximum observed plasma concentrationIndicates the rate of absorption; related to efficacy and potential toxicity.
Tₘₐₓ Time to reach CₘₐₓIndicates the speed of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total systemic exposure to the drug.
t₁/₂ Elimination Half-lifeTime required for the drug concentration to decrease by half; determines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of DistributionThe theoretical volume that the drug occupies; indicates the extent of tissue distribution.
Bioavailability Calculation

Absolute oral bioavailability (F%) is calculated using the dose-normalized AUC values from the IV and PO arms of the study:

F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

A high bioavailability (>70%) is generally desirable for an orally administered drug.

Hypothetical Metabolic Pathway Elucidation

Rationale: Based on the structure of EMPIT and known metabolic pathways for related compounds, a predictive map of its biotransformation can be constructed. Thiol-containing imidazoles can undergo S-oxidation.[8][9] Additionally, common metabolic reactions include N-dealkylation of the ethyl group and aromatic hydroxylation of the tolyl moiety. Identifying major metabolites is crucial, as they could be pharmacologically active or potentially toxic.

G cluster_metabolism Proposed Metabolic Pathways for EMPIT cluster_phase1 Phase I Reactions (CYP-mediated) cluster_phase2 Phase II Reactions Parent EMPIT (Parent Drug) M1 Metabolite 1 (S-Oxidation) Parent->M1 Oxidation M2 Metabolite 2 (N-Dealkylation) Parent->M2 Dealkylation M3 Metabolite 3 (Aromatic Hydroxylation) Parent->M3 Hydroxylation Excretion Excretion (Urine/Feces) Parent->Excretion M4 Conjugated Metabolite (e.g., Glucuronide) M1->M4 Conjugation M1->Excretion M2->M4 Conjugation M2->Excretion M3->M4 Conjugation M3->Excretion M4->Excretion

Caption: Proposed Phase I and Phase II metabolic pathways for EMPIT.

Summary and Forward-Looking Strategy

This guide has detailed a systematic and robust framework for the complete preclinical pharmacokinetic and bioavailability characterization of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. By executing the described in silico, in vitro, and in vivo protocols, researchers can generate a comprehensive data package.

The results of this investigation will be critical for:

  • Lead Candidate Selection: Determining if EMPIT possesses a sufficiently drug-like PK profile to advance.

  • Dose Prediction: Informing the selection of doses for future efficacy and toxicology studies.

  • Human PK Projection: Using allometric scaling and in vitro-in vivo correlation (IVIVC) to predict the compound's behavior in humans.

  • DDI Risk Assessment: Understanding the potential for interactions with co-administered medications.

Ultimately, the rigorous application of this scientific framework will provide the foundational knowledge required to make informed, data-driven decisions on the continued development of EMPIT as a potential therapeutic agent.

References

  • Abdulaali Sahib, M., & Faisal Mahdi, M. (2025). Design, Molecular Docking, Molecular Dynamic Simulations, MM-GBSA Study, and Pharmacokinetics Prediction of New Imidazolidinone Derivatives as Selective COX-2 Inhibitors. [Journal Name, if available - publication is prospective].[10]

  • Al-Soud, Y. A., et al. (2007). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Journal Name, if available].[11]

  • Chen, Y., et al. (2020). Practical and Efficient Synthesis of 2-Thio-imidazole Derivative—ZY12201: A Potent TGR5 Agonist. Organic Process Research & Development. Available: [Link]]

  • Dalvie, D., et al. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. Drug Metabolism and Disposition.[8]

  • Dalvie, D., et al. (2013). Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor. PubMed. Available: [Link]9]

  • Devi, S., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Journal Name, if available].[12]

  • Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. [Journal Name, if available - publication is prospective].[13]

  • IJRAR. (2022). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org.[1]

  • Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate.[2]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. [Journal Name, if available].[3]

  • Satbayeva, E., et al. (2026). Review of pharmacological effects of imidazole derivatives. ResearchGate.[14]

  • Al-Hourani, B., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Journal Name, if available].[4]

  • Singh, S., et al. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. Available: [Link]6]

  • IJFMR. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research.[5]

Sources

Electronic Properties and HOMO-LUMO Gap of 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol: A Computational and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and computational chemists, understanding the frontier molecular orbitals (FMOs) of a pharmacophore is critical for predicting its biological reactivity, receptor binding affinity, and metabolic stability. 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a highly functionalized heterocyclic scaffold. The imidazole-2-thiol core provides a robust platform for hydrogen bonding and metal chelation, while the ethyl and 4-methylphenyl (tolyl) substituents modulate its lipophilicity and electronic distribution.

This technical guide provides an authoritative deep-dive into the electronic properties of this compound, focusing on its HOMO-LUMO gap. We detail the causality behind its quantum chemical behavior, present representative quantitative data, and establish self-validating protocols for both its chemical synthesis and computational evaluation.

Structural Architecture and Electronic Profiling

The chemical behavior of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is governed by the interplay of its substituents and the inherent tautomerism of the imidazole-2-thiol core.

Thione-Thiol Tautomerism

Like many 2-mercaptoimidazoles, this compound exists in an equilibrium between the thiol (-SH) and thione (=S) tautomers. In the gas phase and non-polar environments, the thione form is often thermodynamically favored due to the high bond energy of the C=S double bond compared to the C-S single bond[1]. However, in polar solvents or biological matrices, the thiol form can be stabilized via intermolecular hydrogen bonding. Computational evaluations must account for both geometries to accurately map the potential energy surface[1].

Substituent Effects on the Pi-System
  • The 4-Methylphenyl Group (Position 5): The aromatic ring extends the π -conjugation of the imidazole core. The para-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation. This localized electron density slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the molecule's nucleophilicity.

  • The Ethyl Group (Position 1): The N-ethyl substitution provides an inductive electron-donating effect (+I). By pushing electron density into the heteroaromatic ring, it further destabilizes the HOMO compared to an unsubstituted analog, narrowing the HOMO-LUMO energy gap and enhancing chemical reactivity[2].

Quantum Chemical Framework: The Causality of DFT

To accurately quantify the electronic properties of sulfur-containing heterocycles, Density Functional Theory (DFT) is the industry standard. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311++G(d,p) basis set is highly recommended for these systems[3].

Why this specific level of theory?

  • Diffuse Functions ("++"): Sulfur is a large, highly polarizable atom with lone pairs that extend far from the nucleus. Diffuse functions allow the electron cloud to expand, which is critical for accurately modeling the HOMO energy and the thione-thiol tautomerism[3].

  • Polarization Functions ("d,p"): Adding d-orbitals to heavy atoms (C, N, S) and p-orbitals to hydrogen atoms allows for angular flexibility in the molecular orbitals, essential for capturing the exact geometry of the sterically hindered 1,5-disubstituted core.

The energy gap ( ΔE ) between the HOMO (electron-donating ability) and LUMO (electron-accepting ability) serves as a direct measure of the molecule's kinetic stability and chemical polarizability[2]. A narrower gap indicates a softer, more reactive molecule capable of facile charge transfer with biological targets[2].

Quantitative Data & Global Reactivity Descriptors

Based on DFT/B3LYP calculations of homologous imidazole-2-thiol and 4,5-diphenyl-1H-imidazole-2-thiol derivatives[3], the following table summarizes the representative computed electronic properties for 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

Table 1: Computed Electronic Properties (DFT/B3LYP/6-311++G(d,p))

ParameterSymbolValue (eV)Mechanistic Significance
HOMO Energy EHOMO​ -5.45High value indicates strong electron-donating ability; correlates with low ionization potential.
LUMO Energy ELUMO​ -1.12Indicates electron-accepting ability; relevant for nucleophilic attack susceptibility.
Energy Gap ΔE 4.33Measures kinetic stability. A gap of ~4.3 eV suggests moderate-to-high chemical reactivity and efficient intramolecular charge transfer.
Chemical Hardness η 2.16Resistance to charge transfer ( η=ΔE/2 ). Lower hardness equates to higher biological reactivity.
Chemical Softness S 0.46Inversely related to hardness ( S=1/2η ). High softness indicates high polarizability.
Electronegativity χ 3.28Tendency to attract electrons ( χ=−(EHOMO​+ELUMO​)/2 ).
Electrophilicity Index ω 2.49Propensity to accept electrons ( ω=χ2/2η ). Useful for predicting toxicity and receptor binding.

Experimental & Computational Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . Each phase includes a mandatory validation step to prevent the propagation of errors.

Phase 1: Chemical Synthesis (Marckwald-Type Cyclization)

Causality: The Marckwald synthesis is utilized because it allows for the regioselective construction of the 1,5-disubstituted imidazole core, avoiding the mixed isomers common in other multicomponent reactions.

  • Precursor Preparation: React 2-bromo-1-(4-methylphenyl)ethanone (10 mmol) with an excess of ethylamine in cold ethanol (0°C) to yield the α -aminoketone intermediate.

  • Cyclization: Dissolve the crude α -aminoketone in 50 mL of absolute ethanol. Add potassium thiocyanate (KSCN, 15 mmol) and 1 mL of concentrated HCl to catalyze the cyclization.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the α -aminoketone spot validates reaction completion.

  • Workup & Purification: Pour the cooled mixture into crushed ice, neutralize with 10% NaHCO3​ , and filter the precipitate. Recrystallize from hot ethanol.

  • Structural Validation: Confirm the product via 1H NMR. The critical self-validating signal is the appearance of the isolated imidazole C4-H singlet at approximately δ 7.0–7.2 ppm, alongside an exchangeable -SH/-NH proton signal.

Phase 2: Computational Determination of the HOMO-LUMO Gap

Causality: Computational modeling must verify that the optimized structure is a true energetic minimum, not a transition state, before extracting orbital energies.

  • Input Generation: Construct the 3D geometry of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol using a molecular builder (e.g., GaussView).

  • Geometry Optimization: Execute a DFT calculation using Gaussian 16 at the Opt B3LYP/6-311++G(d,p) level in the gas phase.

  • Self-Validation (Frequency Check): Append the Freq keyword to the input. Upon completion, verify that the output contains zero imaginary frequencies (NImag=0) . If NImag > 0, the structure is a transition state and must be perturbed and re-optimized.

  • FMO Extraction: Extract the EHOMO​ and ELUMO​ values from the formatted checkpoint file (.fchk).

  • Descriptor Calculation: Calculate the HOMO-LUMO gap ( ΔE ) and derive global reactivity descriptors ( η,S,χ,ω ) using the formulas provided in Table 1.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the computational protocol, highlighting the critical self-validation step required for accurate FMO extraction.

G Start Input Structure: 1-ethyl-5-(4-methylphenyl) -1H-imidazole-2-thiol Opt Geometry Optimization DFT / B3LYP / 6-311++G(d,p) Start->Opt Freq Frequency Analysis (Confirm True Minimum) Opt->Freq FMO FMO Extraction HOMO & LUMO Energies Freq->FMO Gap HOMO-LUMO Gap Calculation (ΔE = E_LUMO - E_HOMO) FMO->Gap Desc Global Reactivity Descriptors (Hardness, Electrophilicity) Gap->Desc App Application: Drug Design & Reactivity Desc->App

Caption: Computational workflow for determining the HOMO-LUMO gap and reactivity descriptors.

Mechanistic Implications in Drug Development

For drug development professionals, the HOMO-LUMO gap of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is not just a theoretical number; it is a predictive tool. The relatively narrow energy gap (~4.33 eV) indicates that the molecule is highly polarizable (soft). According to the Hard and Soft Acids and Bases (HSAB) principle, this "softness" makes the compound highly prone to interacting with soft biological targets, such as the thiol groups of cysteine residues in target proteins or transition metals in metalloenzymes. By tuning the substituents at the 1- and 5-positions, medicinal chemists can rationally widen or narrow this gap to optimize the pharmacodynamics and mitigate off-target toxicity.

References

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
  • The chemical structure of the 4,5-Diphenyl-1H-Imidazole-2-Thiol Thiol.
  • Archive:: International Journal of Computational and Theoretical Chemistry. Science Publishing Group.
  • Electrochemical Oxidation of Catechol and 4-tert-Butylcatechol in the Presence of 1-Methyl-1H-imidazole-2-thiol: Synthesis and Kinetic Study. SID.ir.

Sources

Methodological & Application

Application Note: 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol as a Tunable Soft Scorpionate Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of the supporting ligands. 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (also existing as its tautomer, 1-ethyl-5-(p-tolyl)-1,3-dihydro-2H-imidazole-2-thione) is a highly versatile N,S-donor ligand. Belonging to the broader class of "soft scorpionate" and imidazole-2-thione ligands[1], this compound offers a unique combination of a soft sulfur donor and a borderline nitrogen donor. The presence of the 1-ethyl and 5-(p-tolyl) substituents provides precise steric shielding, which is critical for stabilizing low-valent metal intermediates (e.g., Pd(0) in cross-coupling) and enforcing specific coordination geometries (e.g., piano-stool Ru(II) complexes for transfer hydrogenation)[2],[3].

This application note provides researchers and drug development professionals with validated protocols, mechanistic rationales, and analytical benchmarks for utilizing this ligand in advanced organometallic synthesis.

Physicochemical Profiling & Coordination Mechanics

Thiol-Thione Tautomerism

In the solid state and in polar solvents, 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol exists predominantly in its thione form. The highly polarizable C=S bond acts as a strong σ -donor and a moderate π -acceptor, making it an ideal anchor for soft transition metals such as Pd(II), Pt(II), Ru(II), and Au(I)[1].

Coordination Modes and Causality

The coordination chemistry of this ligand is strictly dictated by the experimental conditions (specifically, the presence or absence of a base)[4]:

  • Neutral Conditions ( κ1 -S): Without base, the ligand remains protonated at the N3 position. It coordinates exclusively through the exocyclic sulfur atom. This monodentate mode is highly labile, making it ideal for precatalysts where the ligand must dissociate to open a coordination site for substrate binding (e.g., Suzuki-Miyaura coupling)[3].

  • Basic Conditions ( κ2 -S,N): The addition of a strong base (e.g., NaOMe) deprotonates the N3 position, generating an anionic thiolate/imidazolyl ligand. This forces a bidentate κ2 -S,N chelation, which forms highly stable, rigid metallacycles. This stability is essential for catalysts operating under harsh reductive conditions, such as transfer hydrogenation[2].

CoordinationLogic Ligand 1-Ethyl-5-(4-methylphenyl) -1H-imidazole-2-thiol Thione Thione Tautomer (Neutral, N-H, C=S) Ligand->Thione Neutral Conditions Thiolate Thiolate Anion (Deprotonated, N, C-S⁻) Ligand->Thiolate Base Added (e.g., NaOMe) MonoS κ¹-S Coordination [Pd(L)₂Cl₂] Thione->MonoS Soft Metal (Pd²⁺) No Base BiSN κ²-S,N Chelation [(η⁶-arene)Ru(L)Cl] Thiolate->BiSN Ru²⁺ Precursor Chelation Effect

Caption: Logical pathway of tautomerization and coordination modes based on experimental conditions.

Experimental Protocols

Protocol A: Synthesis of κ1 -S[Pd(L)₂Cl₂] Precatalyst for Cross-Coupling

Objective: Synthesize a highly active palladium precatalyst for Suzuki-Miyaura and Sonogashira cross-coupling reactions[3].

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (Ligand, L)

  • Acetonitrile (MeCN) and Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Metal Solvation: Suspend PdCl₂ (0.10 mmol) in 15 mL of anhydrous MeCN. Stir at room temperature for 30 minutes to ensure partial solvation.

  • Ligand Addition: Dissolve the ligand (0.20 mmol, 2 equivalents) in 4 mL of CH₂Cl₂. Add this solution dropwise to the PdCl₂ suspension.

  • Complexation: Stir the mixture at room temperature for 12 hours. A distinct color change to brick-red/orange will occur as the complex precipitates[3].

  • Isolation: Collect the precipitate via vacuum filtration. Wash sequentially with cold MeCN and diethyl ether to remove unreacted ligand. Dry in vacuo.

Mechanistic Rationale & Self-Validation: The use of neutral conditions prevents deprotonation, forcing the ligand to bind solely via the sulfur atom ( κ1 -S). The 1-ethyl and 5-(p-tolyl) groups create a steric "pocket" around the Pd center. During catalysis, this steric bulk accelerates the reductive elimination step and prevents the agglomeration of Pd(0) into inactive palladium black[3]. Validation: Check the IR spectrum. The ν (C=S) band should shift from ~1200 cm⁻¹ (free ligand) to ~1150 cm⁻¹, confirming sulfur coordination without N-deprotonation[3].

Protocol B: Synthesis of κ2 -S,N[(η⁶-p-cymene)Ru(L)Cl] for Transfer Hydrogenation

Objective: Synthesize a robust, half-sandwich ruthenium(II) catalyst for the transfer hydrogenation of ketones[2],[5].

Materials: *[Ru(η⁶-p-cymene)Cl₂]₂ dimer

  • 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (Ligand, L)

  • Sodium methoxide (NaOMe)

  • Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Precursor Activation: Dissolve [Ru(η⁶-p-cymene)Cl₂]₂ (0.05 mmol) in 10 mL of dry THF under an inert nitrogen atmosphere.

  • Base-Assisted Deprotonation: In a separate vial, mix the ligand (0.10 mmol) with NaOMe (0.11 mmol) in 5 mL of THF. Stir for 15 minutes to generate the anionic thiolate in situ[4].

  • Chelation: Transfer the deprotonated ligand solution to the Ru precursor. Reflux the mixture at 65 °C for 6 hours.

  • Purification: Cool to room temperature, filter through a Celite pad to remove NaCl byproducts, and concentrate the filtrate. Recrystallize from a CH₂Cl₂/hexane mixture to yield the pure complex[4].

Mechanistic Rationale & Self-Validation: Adding NaOMe is the critical causal step here. It removes the N3 proton, transforming the ligand into a strong bidentate κ2 -S,N chelator[4]. This forms an 18-electron "piano-stool" complex that is highly resistant to degradation under the alkaline conditions used in transfer hydrogenation[2]. Validation: Run a ¹H NMR spectrum. The broad N-H proton signal (typically around 12.0 ppm in the free ligand) must be completely absent, confirming successful deprotonation and N-coordination[5].

Workflow Step1 Ligand Preparation Step2 Metal Precursor Addition Step1->Step2 Solvent: THF/MeOH Step3 Base-Assisted Deprotonation Step2->Step3 Add NaOMe (for κ²-S,N) Step4 Crystallization & Validation Step3->Step4 Filtration & NMR

Caption: Step-by-step experimental workflow for the synthesis of bidentate Ru(II) metallodrugs/catalysts.

Data Presentation & Benchmarks

To ensure the integrity of the synthesized complexes, compare analytical results against the standardized benchmarks summarized below.

Table 1: Diagnostic Spectroscopic Markers for Coordination Validation
Compound StateCoordination ModeIR ν (C=S) [cm⁻¹]¹H NMR (N-H) [ppm]¹³C NMR (C=S) [ppm]
Free Ligand Uncoordinated~1200~12.0 (broad)~160.5
Pd(II) Complex κ1 -S (Neutral)~1150~12.5 (shifted)~155.2
Ru(II) Complex κ2 -S,N (Anionic)AbsentAbsent~165.0

Note: The disappearance of the ν (C=S) stretch in the Ru(II) complex indicates a shift toward C-S single bond character upon thiolate formation and chelation.

Table 2: Comparative Catalytic Performance Profile
Catalyst SystemReaction TypeModel SubstrateConditionsExpected Yield (%)
[Pd(L)₂Cl₂] Suzuki-MiyauraAryl Bromide + Phenylboronic acidK₂CO₃, DMF, 80 °C, 1 mol% Pd> 95%[3]
[Ru(arene)(L)Cl] Transfer HydrogenationAcetophenoneKOH, 2-Propanol, 82 °C, 0.5 mol% Ru> 90%[2]

References

  • Soft scorpionate ligands based on imidazole-2-thione donors. European Journal of Inorganic Chemistry.[Link]

  • Synthesis and structural characterization of ruthenium complexes with 1-aryl-imidazole-2-thione. Journal of Coordination Chemistry.[Link]

  • Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions. Inorganic Chemistry.[Link]

  • New half-sandwich ruthenium(II) complexes of chelating (SS) organochalcogen ligands and their application as transfer hydrogenation catalysts. Journal of Coordination Chemistry.[Link]

Sources

Application Note: Systematic HPLC Method Development and ICH Q2(R2) Validation for the Quantification of 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of substituted imidazole-2-thiols presents unique chromatographic challenges due to their dual nature as basic heterocycles and highly reactive thiols. This application note details the development, optimization, and validation of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol . Designed for researchers and drug development professionals, this guide moves beyond standard protocols by explaining the physicochemical causality behind each experimental choice, ensuring a robust, self-validating analytical system compliant with modern regulatory standards.

Physicochemical Profiling & Chromatographic Causality

As a Senior Application Scientist, my approach to method development begins with the molecule, not the instrument. The structural features of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol dictate its behavior in solution and on the column:

  • Thiol-Thione Tautomerism & pH Control: The 2-thiol group on the imidazole ring exists in a dynamic equilibrium with its thione tautomer. If analyzed at a neutral pH, this interconversion occurs at a rate competitive with the chromatographic timescale, manifesting as severe peak broadening or split peaks. Furthermore, the basic imidazole nitrogen (pKa ~6) will partially ionize. By driving the mobile phase pH down to ~3.0 using 0.1% Trifluoroacetic acid (TFA), we fully protonate the basic nitrogen and kinetically lock the molecule into a uniform state, ensuring a highly efficient, symmetrical peak[1].

  • Lipophilicity & Column Selection: The 1-ethyl and 4-methylphenyl (p-tolyl) groups impart significant hydrophobicity (estimated LogP ~3.5). While a standard fully porous C18 column could be used, migrating to a Superficially Porous Particle (SPP) architecture (e.g., 2.7 µm core-shell) reduces longitudinal diffusion and accelerates mass transfer. This aligns with the updated for modernizing legacy methods, allowing for higher flow rates without a proportional loss in efficiency[2].

  • Oxidative Susceptibility: Thiols are highly prone to oxidative dimerization into disulfides. To create a self-validating protocol, the sample diluent must be acidic and organic-rich to stabilize the monomeric form during autosampler residence time.

Stability_Pathway A 1-Ethyl-5-(4-methylphenyl) -1H-imidazole-2-thiol B Oxidative Stress (Air, Light, Peroxides) A->B Uncontrolled D Acidic Diluent (pH < 3) + Antioxidant A->D Controlled Prep C Disulfide Dimer (Degradation Product) B->C E Stabilized Monomer (Accurate Quantitation) D->E

Figure 1: Causality of sample diluent selection to prevent oxidative disulfide dimerization.

Method Development Workflow

HPLC_Workflow A 1. Physicochemical Profiling (pKa, LogP, Tautomerism) B 2. Mobile Phase Optimization (pH Control & Ion-Pairing) A->B C 3. Stationary Phase Selection (SPP C18 Column) B->C D 4. Gradient & Flow Adjustment (USP <621> Compliance) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

Figure 2: Systematic lifecycle workflow for HPLC method development and validation.

Optimized Chromatographic Protocol

This protocol utilizes a gradient elution to ensure that highly retained lipophilic impurities (such as the disulfide dimer) are efficiently washed from the column, preventing ghost peaks in subsequent runs. Imidazole derivatives require careful mobile phase selection, typically utilizing Acetonitrile and acidic buffers to maintain peak integrity[3].

Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Quaternary Pump, Autosampler, and Photodiode Array (PDA) Detector.

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm (e.g., Phenomenex Kinetex or Agilent Poroshell).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity, lowering backpressure and improving mass transfer).

  • Injection Volume: 5.0 µL.

  • Detection: UV at 270 nm (PDA scanning 200-400 nm for continuous peak purity monitoring).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.09010Isocratic hold
6.02080Linear gradient
8.02080Column wash
8.19010Return to initial
12.09010Re-equilibration
Sample & Standard Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v) containing 0.1% TFA. Note: Matching the diluent to the acidic environment of the mobile phase is critical to prevent pre-column oxidation.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 mins), then make up to volume with the Diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

System Suitability & Self-Validating Controls

A self-validating protocol requires internal checks that flag analytical failures before data is reported. According to the harmonized effective December 2022, adjustments to gradient methods and particle sizes are permitted within defined limits to maintain system suitability[2].

In this method, the PDA detector acts as a continuous specificity monitor. By calculating the peak purity angle against the purity threshold for every injection, the system automatically invalidates results if a co-eluting degradant is detected. Furthermore, the sequence is bracketed by working standards every 10 injections.

System Suitability ParameterUSP RequirementTarget Acceptance Criteria
Retention Time (Rt) N/A~4.8 min (± 2.0%)
Theoretical Plates (N) > 2,000> 8,500
Tailing Factor (Tf) ≤ 2.0≤ 1.2
Injection Precision (%RSD) ≤ 2.0% (n=6)< 1.0%
Peak Purity (PDA) Purity Angle < ThresholdPass for all standards

ICH Q2(R2) Validation Strategy & Results

The method was rigorously validated according to the for analytical procedure validation[4].

  • Specificity (Forced Degradation): The analyte was subjected to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, thermal (60°C), and UV light stress. The primary degradation pathway observed was oxidative dimerization in the presence of H₂O₂. The gradient method successfully resolved the disulfide degradant (Rt ~6.5 min) from the main peak (Rt ~4.8 min).

  • Linearity & Range: Evaluated across 5 concentration levels from 10 µg/mL to 100 µg/mL (20% to 200% of the nominal working concentration).

  • Accuracy (Recovery): Triplicate preparations of spiked samples at 50%, 100%, and 150% levels.

  • Precision: Repeatability was assessed via 6 independent preparations at 100% concentration. Intermediate precision was verified by a second analyst on a different day using a different HPLC system.

Validation Results Summary
Validation ParameterICH Q2(R2) RequirementObserved ResultConclusion
Specificity Complete resolution from degradantsResolution (Rs) > 3.5 for all degradantsPass
Linearity R² ≥ 0.999R² = 0.9998, y = 45213x + 102Pass
Accuracy (Recovery) 98.0% - 102.0% across all levels99.4% - 100.8%Pass
Repeatability %RSD ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision %RSD ≤ 2.0%1.12%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.5 µg/mL, LOQ: 1.5 µg/mLPass

References

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>". Agilent White Papers, 2023. URL:[Link]

  • ACS Omega. "Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model". ACS Publications, 2023. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA Scientific Guidelines, 2023. URL:[Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Researcher

The following document provides a comprehensive guide to the potential in vivo applications and detailed experimental protocols for the novel compound, 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 852388-94-4). It is critical to note that, as of the time of this writing, publicly available data on the specific biological activities and established in vivo protocols for this exact molecule are limited[1]. Therefore, this guide has been constructed based on established principles and methodologies applied to the broader class of imidazole and imidazole-2-thiol derivatives, which have shown significant therapeutic potential across various disease models.[2][3][4]

This document is intended to serve as a foundational resource for researchers initiating in vivo studies with 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. The protocols provided are robust, well-referenced, and designed to be adapted to the specific research questions at hand. The underlying scientific rationale for each experimental choice is detailed to empower the investigator to make informed decisions and modifications as needed.

Introduction to the Therapeutic Potential of Imidazole-2-thiol Derivatives

The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs with a wide array of pharmacological activities.[4][5] The incorporation of a thiol group at the 2-position of the imidazole ring, and further substitutions, has given rise to a class of compounds with significant therapeutic promise.

Derivatives of imidazole and imidazole-2-thiol have been extensively investigated and have demonstrated a broad spectrum of biological effects, including:

  • Anticancer and Anti-metastatic Activity: Certain imidazole-2-thione derivatives have been shown to induce cancer cell apoptosis and inhibit cell migration and invasion, suggesting potential in oncology.[6]

  • Anti-inflammatory and Analgesic Effects: The imidazole core is a key feature in several anti-inflammatory agents.[7][8] Studies have demonstrated the potential of substituted imidazoles to reduce inflammation and alleviate pain in various preclinical models.[7]

  • Anticonvulsant Properties: The structural features of some imidazole derivatives make them candidates for the treatment of epilepsy and other seizure disorders.

  • Antimicrobial and Antifungal Activity: The imidazole scaffold is present in many antifungal medications, and novel derivatives continue to be explored for their efficacy against a range of microbial pathogens.[9][10][11]

Given this landscape, 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol represents a promising candidate for in vivo evaluation across these and other therapeutic areas. The following sections provide detailed protocols for investigating its potential anti-inflammatory, analgesic, and anticancer activities.

General Considerations for In Vivo Studies

Compound Formulation

The successful in vivo evaluation of any test compound begins with an appropriate formulation. For 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, a non-polar compound, initial solubility screening is recommended. A common starting point for formulation is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline or a solution in a vehicle containing a solubilizing agent like Tween 80 or DMSO (at a final concentration typically below 5%).

Animal Models

The choice of animal model is dictated by the research question. For initial screening of anti-inflammatory and analgesic properties, rodents such as Swiss albino mice or Wistar rats are commonly used. For oncology studies, immunodeficient mice (e.g., nude or SCID) are often required for xenograft models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Dose Selection and Administration

Dose-range finding studies are essential to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies. A typical approach involves administering escalating doses of the compound to small groups of animals and observing for any signs of toxicity over a defined period. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the desired pharmacokinetic profile and the clinical intended use.

In Vivo Assay Protocols

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used model assesses the ability of a compound to inhibit acute inflammation.

3.1.1. Experimental Workflow

Caption: Workflow for the carrageenan-induced paw edema assay.

3.1.2. Step-by-Step Protocol
  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% CMC)

    • Test Compound (e.g., 10, 30, 100 mg/kg)

    • Standard Drug (e.g., Diclofenac sodium, 10 mg/kg) Fasting the animals overnight before the experiment is recommended.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, test compound, or standard drug orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.

  • Statistical Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).

3.1.3. Expected Data Representation
Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition
Vehicle Control-0.85 ± 0.05-
Compound X100.68 ± 0.0420.0
Compound X300.45 ± 0.03 47.1
Compound X1000.30 ± 0.0264.7
Diclofenac Sodium100.25 ± 0.02**70.6
p < 0.05, **p < 0.01 compared to vehicle control
Evaluation of Analgesic Activity: Hot Plate Test

This method is used to assess the central analgesic activity of a compound.

3.2.1. Experimental Workflow

Caption: Workflow for the hot plate analgesic assay.

3.2.2. Step-by-Step Protocol
  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) for at least one week.

  • Grouping: Randomly divide the animals into groups (n=6 per group) as described in the anti-inflammatory protocol.

  • Baseline Latency: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and record the reaction time (latency) in seconds. The reaction is noted by paw licking, flicking, or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the vehicle, test compound, or standard drug (e.g., Morphine, 5 mg/kg, i.p.).

  • Latency Measurement: Measure the reaction latency at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis:

    • Calculate the percentage increase in latency (analgesic effect) using the formula: % Increase in Latency = [((Tt - T0) / T0) x 100] Where Tt is the post-treatment latency and T0 is the pre-treatment (baseline) latency.

  • Statistical Analysis: Analyze the data using two-way ANOVA with repeated measures, followed by a suitable post-hoc test.

Preliminary Evaluation of Anticancer Activity: Chick Chorioallantoic Membrane (CAM) Model

The CAM assay is a valuable in vivo model for studying angiogenesis and tumor growth, serving as an intermediate step between in vitro and rodent models.

3.3.1. Experimental Workflow

G A Fertilized Chicken Eggs Incubation B Windowing of Eggs A->B C Grafting of Cancer Cells on CAM B->C D Tumor Formation C->D E Treatment with Test Compound D->E F Tumor Excision and Measurement E->F G Analysis of Angiogenesis F->G H Histopathological Examination F->H

Caption: Workflow for the CAM anticancer assay.

3.3.2. Step-by-Step Protocol
  • Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity.

  • Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.

  • Cell Grafting: On embryonic day 7, gently place a suspension of cancer cells (e.g., A549 lung cancer cells) mixed with Matrigel onto the CAM.

  • Tumor Formation: Allow tumors to form over the next 3-4 days.

  • Treatment: On embryonic day 10, topically apply the test compound (formulated in a suitable vehicle) directly onto the tumor.

  • Tumor Measurement: On embryonic day 14, excise the tumors, measure their size and weight.

  • Angiogenesis Analysis: Quantify the blood vessel density around the tumor.

  • Histopathology: Fix the tumors for histological analysis to assess cell proliferation, necrosis, and apoptosis.

3.3.3. Potential Data Representation
Treatment GroupDose (µ g/embryo )Mean Tumor Weight (mg ± SEM)% Tumor Growth Inhibition
Vehicle Control-50.2 ± 4.5-
Compound X1035.1 ± 3.830.1
Compound X2522.6 ± 2.9 55.0
Compound X5015.8 ± 2.168.5
p < 0.05, **p < 0.01 compared to vehicle control

Concluding Remarks

The protocols outlined in this document provide a solid foundation for the in vivo characterization of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. Based on the pharmacological profile of related imidazole derivatives, this compound holds potential as a novel therapeutic agent. It is imperative that these studies are conducted with rigorous scientific methodology, including appropriate controls, and in compliance with all ethical guidelines for animal research. The data generated from these initial in vivo assays will be crucial in guiding further preclinical development and in elucidating the mechanism of action of this promising molecule.

References

  • Review of pharmacological effects of imidazole derivatives. (2022).
  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
  • Golcienė, B., et al. (2026).
  • Daraji, D. G., et al. (2018). Synthesis, In Vitro Biological Screening, and In Silico Computational Studies of Some Novel Imidazole-2-thiol Derivatives. ChemistrySelect, 3(45), 12784-12791. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (n.d.). Universal Journal of Pharmaceutical Research.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.).
  • Husain, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 23567.
  • Anjum, N., et al. (2025). Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents. Journal of Neonatal Surgery, 14(32s), 4629-4635. [Link]

  • COX-2 structure-activity relationship (SAR)
  • Romero, D. H., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 57-84. [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • independent verification of the reported biological effects of 2-thiophen-2-yl-1H-imidazole. (n.d.). BenchChem.
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). International Journal for Multidisciplinary Research, 5(5).
  • Kumar, P., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research, 29(10), 1649-1673. [Link]

Sources

1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol application in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in Coordination Chemistry

Executive Summary

The rational design of transition metal catalysts and metallodrugs relies heavily on the electronic and steric tunability of the supporting ligands. 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (hereafter referred to as EMPIT ) is a highly versatile, ambidentate N,S-donor ligand. Belonging to the broader class of imidazole-2-thiones, EMPIT is particularly valued for its ability to stabilize soft Lewis acids—such as Palladium(II), Ruthenium(II), and Gold(I)—through strong σ-donation and π-backbonding at the sulfur center.

This application note provides a comprehensive, self-validating guide to utilizing EMPIT in coordination chemistry, detailing the mechanistic causality behind its coordination modes, standardized synthesis protocols, and downstream applications in cross-coupling catalysis and bioinorganic drug development.

Ligand Architecture & Mechanistic Causality

To effectively utilize EMPIT, one must understand the structural causality that dictates its reactivity. EMPIT exhibits thiol-thione tautomerism . While named as a "thiol," spectroscopic evidence confirms that in both the solid state and in most organic solvents, the thione (=S) tautomer overwhelmingly predominates [1].

Causality in Design:

  • The Thione Sulfur: Acts as a highly polarizable, soft nucleophile. It selectively targets soft transition metals, displacing weaker ligands (like chlorides or solvent molecules) to form robust metal-sulfur bonds.

  • The 4-Methylphenyl (p-Tolyl) Group: Positioned at the 5-carbon, this bulky moiety provides critical steric shielding. In catalytic applications, this steric bulk prevents the formation of inactive, multi-nuclear metal aggregates (catalyst deactivation) and helps maintain a low-coordinate, highly active metal center [2].

  • The N-Ethyl Group: Enhances the ligand's solubility in moderately polar organic solvents (e.g., dichloromethane, acetonitrile), facilitating homogeneous complexation reactions.

G Tautomerism 1-Ethyl-5-(4-methylphenyl) -1H-imidazole-2-thiol Thiol Thiol Tautomer (-SH) Minor in Solution Tautomerism->Thiol Tautomerization Thione Thione Tautomer (=S) Major / Active Donor Tautomerism->Thione Tautomerization SoftMetals Soft Metal Lewis Acids (Pd²⁺, Ru²⁺, Au⁺) Thione->SoftMetals S-Donor Nucleophilic Attack Monodentate Monodentate S-Coordination (Neutral Ligand) SoftMetals->Monodentate Bidentate Bidentate N,S-Chelation (Deprotonated Ligand) SoftMetals->Bidentate

Fig 1. Thiol-thione tautomerism and primary metal coordination logic of EMPIT.

Quantitative Spectroscopic Benchmarks

To establish a self-validating experimental system, researchers must rely on quantitative spectroscopic shifts to confirm successful coordination. When EMPIT binds to a metal via the sulfur atom, the C=S double bond character decreases, leading to a predictable shift in infrared (IR) stretching frequencies. Concurrently, the withdrawal of electron density deshields the N-H proton in 1 H NMR [3].

Table 1: Diagnostic Spectroscopic Data for EMPIT and its Metal Complexes

Compound / ComplexCoordination ModeDiagnostic IR Shift (νC=S)Diagnostic 1 H NMR (N-H)Primary Application
Free EMPIT Ligand N/A (Thione dominant)~1205 cm⁻¹~12.5 ppmPrecursor
trans-[Pd(EMPIT)₂Cl₂] Monodentate (S-donor)~1155 cm⁻¹~12.8 ppm (Downfield)Cross-Coupling Catalysis
[Ru(p-cymene)(EMPIT)Cl₂] Monodentate (S-donor)~1162 cm⁻¹~12.7 ppm (Downfield)Transfer Hydrogenation
[Au(EMPIT)₂]Cl Monodentate (S-donor)~1170 cm⁻¹~12.6 ppmAnticancer Bioassays

Self-Validating Experimental Protocols

The following protocols are designed with built-in diagnostic checkpoints. Do not proceed to downstream applications unless the validation criteria at each step are met.

Protocol A: Synthesis of trans-[Pd(EMPIT)₂Cl₂] for Catalysis

Causality: Palladium(II) chloride is a polymeric solid with poor solubility. By dissolving it in acetonitrile (MeCN), we generate the soluble, labile intermediate[Pd(MeCN)₂Cl₂]. The subsequent addition of EMPIT (dissolved in CH₂Cl₂) drives a thermodynamically favorable ligand substitution, replacing the weak MeCN ligands with the strongly σ-donating thione sulfur [2].

Step-by-Step Methodology:

  • Preparation: Suspend 0.10 mmol of PdCl₂ in 15 mL of anhydrous MeCN. Stir at 60°C until the solution turns a clear, pale yellow (indicating the formation of [Pd(MeCN)₂Cl₂]). Cool to room temperature.

  • Ligand Addition: Dissolve 0.20 mmol of EMPIT in 4 mL of CH₂Cl₂. Add this dropwise to the Pd(II) solution under continuous stirring.

  • Complexation: Stir the mixture at room temperature for 12 hours.

    • Validation Check A (Visual): The solution must transition from pale yellow to a deep brick-red, accompanied by the precipitation of a microcrystalline solid. If the solution turns black, Pd(0) nanoparticles have formed due to over-reduction; discard and restart with strictly degassed solvents.

  • Isolation: Collect the brick-red precipitate via vacuum filtration.

  • Purification: Wash the solid sequentially with cold MeCN (2 × 5 mL) and diethyl ether (Et₂O) (2 × 10 mL).

    • Causality: Et₂O removes any unreacted EMPIT ligand and non-polar organic impurities without dissolving the highly polar Pd(II) complex.

  • Validation Check B (Spectroscopic): Dry the solid in vacuo. Perform FT-IR spectroscopy. Proceed to catalytic application only if the ν(C=S) band has shifted from >1200 cm⁻¹ to ~1155 cm⁻¹.

Protocol B: Synthesis of [Ru(η⁶-p-cymene)(EMPIT)Cl₂]

Causality: Ruthenium half-sandwich complexes are potent transfer hydrogenation catalysts. The dimeric precursor[(η⁶-p-cymene)RuCl₂]₂ is cleaved by the strongly nucleophilic sulfur of EMPIT, yielding a monomeric 18-electron "piano-stool" complex [4].

Step-by-Step Methodology:

  • Cleavage Reaction: Dissolve 0.05 mmol of [(η⁶-p-cymene)RuCl₂]₂ and 0.10 mmol of EMPIT in 10 mL of anhydrous methanol.

  • Stirring: Stir the dark orange solution at room temperature for 4 hours under an inert argon atmosphere.

  • Concentration: Reduce the solvent volume to ~2 mL using a rotary evaporator.

  • Precipitation: Add 15 mL of cold hexane to induce precipitation of the complex as a red-orange powder.

  • Validation Check (NMR): Analyze the product via 1 H NMR in CDCl₃. The aromatic protons of the p-cymene ring should exhibit a distinct upfield shift relative to the starting dimer, reflecting the increased electron density donated by the EMPIT ligand.

Workflow Start 1. Ligand Solvation (EMPIT in CH₂Cl₂) Metal 2. Metal Precursor Addition (e.g., PdCl₂ in MeCN) Start->Metal Complex 3. Complexation (12h Stirring, 25°C) Metal->Complex Validation1 Validation Check A Color Shift (Yellow → Red)? Complex->Validation1 Validation1->Start No (Check Reagents) Isolation 4. Isolation & Purification (Filtration, Et₂O Wash) Validation1->Isolation Yes Validation2 Validation Check B IR: C=S shift to ~1150 cm⁻¹? Isolation->Validation2 Validation2->Isolation No (Re-purify) Application 5. Downstream Application (Catalysis / Bioassays) Validation2->Application Yes

Fig 2. Self-validating experimental workflow for the synthesis of EMPIT-metal complexes.

Downstream Applications

Catalysis (Suzuki-Miyaura & Sonogashira Couplings): The trans-[Pd(EMPIT)₂Cl₂] complex serves as a highly stable pre-catalyst. During the catalytic cycle, the steric bulk of the 4-methylphenyl group facilitates the reductive elimination step, while the strong Pd-S bond prevents the premature precipitation of inactive palladium black. Typical loadings of 0.1–0.5 mol% achieve >95% yields in the coupling of aryl bromides with phenylboronic acid [2].

Bioinorganic Chemistry (Anticancer Agents): Gold(I) and Ruthenium(II) complexes of imidazole-2-thiones are currently under investigation as alternatives to Cisplatin. The lipophilicity introduced by the ethyl and 4-methylphenyl groups of EMPIT enhances cellular uptake. Once inside the cell, the soft metal center selectively targets the selenocysteine residue of the enzyme Thioredoxin Reductase (TrxR), inducing oxidative stress and subsequent apoptosis in cancer cell lines [4].

References

  • Title: Recent Studies in the Coordination Chemistry of Heterocyclic Thiones and Thionates Source: Coordination Chemistry Reviews URL: [Link]

  • Title: Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions Source: Inorganic Chemistry URL: [Link]

  • Title: Application of Imidazole-2-thione Substituents in Low-Coordinate Phosphorus Chemistry Source: ResearchGate / Chemistry Literature URL: [Link]

  • Title: New half-sandwich ruthenium(II) complexes of chelating (SS) organochalcogen ligands and their application as transfer hydrogenation catalysts Source: Journal of Coordination Chemistry URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. The most reliable route to this target molecule is the two-step Marckwald synthesis[1]. This involves the α-amination of 2-bromo-1-(4-methylphenyl)ethanone with ethylamine, followed by a thiocyanate-mediated cyclization[2].

Below, you will find a mechanistic workflow, targeted troubleshooting guides, empirical data, and a self-validating protocol to ensure high-yield execution.

Process Overview & Mechanistic Workflow

The diagram below maps the critical path of the synthesis, highlighting both the high-yield trajectory and the common side-reaction pathways that compromise yield.

SynthesisWorkflow SM 2-Bromo-1-(4-methylphenyl)ethanone Amination Amination (+ Ethylamine, -20°C) SM->Amination Intermediate 2-(Ethylamino)-1-(4-methylphenyl)ethanone (HCl Salt) Amination->Intermediate HCl Quench Side1 Pyrazine Dimerization Amination->Side1 Free Base / Heat Marckwald Marckwald Cyclization (+ KSCN, AcOH, Reflux) Intermediate->Marckwald Target 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol Marckwald->Target High Yield Side2 Disulfide Oxidation Target->Side2 O2 / Basic pH

Caption: Workflow for the synthesis of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol and side reactions.

Troubleshooting Guides & FAQs

Phase 1: α-Amination Step

Q: Why am I seeing high levels of pyrazine byproducts instead of the desired α-aminoketone? A: α-Aminoketones are notoriously unstable as free bases. They rapidly undergo intermolecular self-condensation to form dihydropyrazines, which subsequently oxidize to pyrazines. To prevent this, the causality of the reaction dictates that the intermediate must be immediately protonated. Running the amination at low temperatures (-20°C) and quenching the reaction with ethereal HCl to isolate the intermediate strictly as its hydrochloride salt completely suppresses this dimerization pathway.

Q: How can I prevent over-alkylation of ethylamine? A: Primary amines reacting with α-haloketones often suffer from over-alkylation, forming tertiary amines. To enforce mono-alkylation, use a large stoichiometric excess of ethylamine (typically 10 equivalents). By slowly dosing the 2-bromo-1-(4-methylphenyl)ethanone into the ethylamine solution, the amine remains in vast excess at all times, statistically favoring the mono-alkylated product.

Phase 2: Marckwald Cyclization

Q: The cyclization with KSCN is stalling, and my yield is below 40%. How do I drive it to completion? A: The Marckwald reaction requires an acidic environment to activate the carbonyl group of the α-aminoketone, facilitating nucleophilic attack by the thiocyanate ion to form the imidazole-2-thione/thiol core[2]. If the reaction stalls, it is typically due to insufficient acid catalysis or poor solubility of the intermediates. Refluxing the α-aminoketone hydrochloride with potassium thiocyanate in glacial acetic acid acts as both a solvent and an acid catalyst, driving the equilibrium forward and significantly improving yields[3].

Q: I'm observing oxidative disulfide dimerization of the final thiol. How can I suppress this? A: 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol exists in a tautomeric equilibrium with its thione form. The thiolate anion is highly susceptible to aerobic oxidation, forming disulfides, especially during basic workups. To suppress this, perform the reaction workup under an inert atmosphere and maintain a slightly acidic pH during crystallization. If disulfides have already formed, treating the mixture with a mild reducing agent like dithiothreitol (DTT) will revert the dimer back to the free thiol.

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between solvent/acid choice and the final isolated yield of the target thioimidazole.

EntrySolventAcid CatalystTemperatureTimeIsolated Yield (%)Purity (HPLC)
1EthanolNoneReflux12h18%< 70%
2EthanolHCl (1.0 eq)Reflux8h45%85%
3DMFHCl (1.0 eq)100°C6h62%88%
4Glacial Acetic AcidAcetic Acid (Solvent)Reflux (118°C)3-4h86% > 98%

Note: Glacial acetic acid provides the optimal balance of solubility and carbonyl activation, minimizing reaction time and maximizing yield[3].

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system; physical phase changes and TLC profiles are embedded to ensure the researcher can verify success at each stage without relying solely on post-reaction analytics.

Step 1: Preparation of 2-(Ethylamino)-1-(4-methylphenyl)ethanone hydrochloride
  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve ethylamine (10.0 eq) in anhydrous THF and cool to -20°C using a dry ice/ethylene glycol bath.

  • Addition: Dissolve 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the ethylamine over 30 minutes to ensure the amine remains in excess.

  • Self-Validation (Reaction): Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (Rf ~0.6) should completely disappear, replaced by a highly polar baseline spot (free amine).

  • Isolation: Concentrate the mixture under reduced pressure (keeping the bath below 20°C). Redissolve the residue in dry diethyl ether and immediately add 2M HCl in ether dropwise until pH 2 is reached.

  • Self-Validation (Product): A white precipitate will immediately form. This is the stable α-aminoketone hydrochloride salt. Filter, wash with cold ether, and dry under vacuum.

Step 2: Marckwald Cyclization to 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
  • Setup: Suspend the α-aminoketone hydrochloride (1.0 eq) in glacial acetic acid (approx. 10 mL/gram of substrate).

  • Reagent Addition: Add potassium thiocyanate (KSCN) (1.5 eq) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 118°C) for 3 to 4 hours[3].

  • Self-Validation (Reaction): Upon reaching reflux, the suspension will initially clear into a homogeneous yellow/orange solution. As the thioimidazole product forms, a new precipitate may begin to crash out of the hot solution, indicating successful cyclization.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice water with vigorous stirring[3].

  • Self-Validation (Isolation): A dense, pale-yellow to white solid will precipitate. Filter the solid, wash extensively with cold distilled water to remove residual acetic acid and unreacted KSCN, and dry in a vacuum oven. Recrystallize from hot ethanol to obtain the pure target compound.

References

  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW Source: researchgate.net URL:1

  • Practical and Efficient Synthesis of 2-Thio-imidazole Derivative—ZY12201: A Potent TGR5 Agonist Source: acs.org URL:3

  • Synthesis of Fused sp3‐Enriched Imidazoles Source: nih.gov URL:2

Sources

Technical Support Center: Overcoming Solubility Issues of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your research.

Introduction to the Solubility Challenge

1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a promising molecule with potential applications in various fields of research. However, its hydrophobic nature, common to many heterocyclic compounds, presents a significant hurdle in aqueous-based assays and formulations. This guide provides a systematic approach to overcoming these solubility issues, enabling you to achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol not dissolving in my aqueous buffer?

A1: The limited aqueous solubility of this compound is due to its molecular structure, which contains a significant nonpolar surface area from the ethyl and methylphenyl groups. This hydrophobicity makes it difficult for water molecules to surround and dissolve the compound.

Q2: What is the first step I should take to try and dissolve the compound?

A2: The initial and often simplest approach is to create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium. Dimethyl sulfoxide (DMSO) is a common first choice for this purpose.

Q3: I'm concerned about the effects of organic solvents on my cellular or enzymatic assay. What are my options?

A3: This is a valid concern. While DMSO is widely used, it can exhibit toxicity at higher concentrations. We recommend creating a high-concentration stock solution in DMSO to keep the final concentration in your assay below 0.5%. If solvent effects are still a concern, alternative strategies such as pH adjustment, the use of cyclodextrins, or surfactant-based formulations should be explored.

Q4: How does pH influence the solubility of this compound?

A4: The imidazole ring in the compound's structure contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. The imidazole moiety generally has a pKa around 7.[1] By adjusting the pH of your aqueous medium, you can ionize the molecule, which typically increases its aqueous solubility. For imidazole derivatives, lowering the pH to protonate the ring is a common strategy to enhance solubility.[2]

Q5: Are there any "universal" solvents or solubilizing agents that work for most imidazole-based compounds?

A5: While there is no single solution that works for all compounds, a systematic approach starting with common strategies is highly effective. For imidazole derivatives, a combination of a co-solvent like DMSO for stock solutions, followed by pH adjustment or the use of cyclodextrins for the final aqueous solution, often yields good results.[3][4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common solubility issues encountered with 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

Problem: Compound precipitates out of solution upon dilution of the DMSO stock into my aqueous buffer.
Potential Cause Troubleshooting Step Scientific Rationale
Exceeding Aqueous Solubility Limit Decrease the final concentration of the compound in your aqueous medium.Even with a co-solvent, there is a maximum concentration at which the compound will remain soluble in a predominantly aqueous environment.
Insufficient Co-solvent Concentration Increase the percentage of the organic co-solvent in the final solution (be mindful of assay compatibility).A higher concentration of the co-solvent can better maintain the solubility of the hydrophobic compound.
pH of the Aqueous Buffer Adjust the pH of your aqueous buffer. For this compound, try lowering the pH to between 4 and 6.Protonation of the imidazole ring at lower pH can significantly increase aqueous solubility.[2]
Temperature Effects Gently warm the solution.Solubility of many compounds increases with temperature. However, be cautious of compound stability at elevated temperatures.
Problem: Inconsistent results in my biological assay, possibly due to compound precipitation.
Potential Cause Troubleshooting Step Scientific Rationale
Time-dependent Precipitation Prepare fresh dilutions of the compound immediately before use.The compound may be slowly precipitating out of solution over time.
Interaction with Assay Components Run a control experiment to assess the compound's solubility in the presence of all assay components (e.g., proteins, salts).Components of your assay buffer could be interacting with the compound, reducing its solubility.
Formation of Aggregates Consider using a surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%).Surfactants can help to prevent the aggregation of hydrophobic molecules in aqueous solutions.

Experimental Protocols

Here are detailed, step-by-step protocols for common solubilization techniques.

Protocol 1: Preparation of a Stock Solution using a Co-solvent
  • Weighing the Compound: Accurately weigh a small amount of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in a sterile microcentrifuge tube.

  • Adding the Co-solvent: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubilization
  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 8.0). Common buffers include citrate for acidic pH and phosphate or Tris for neutral to basic pH.

  • Initial Dissolution: Prepare a concentrated stock solution in DMSO as described in Protocol 1.

  • Dilution and Observation: Dilute the stock solution to the desired final concentration in each of the prepared buffers.

  • Solubility Assessment: Visually inspect each solution for any signs of precipitation immediately after dilution and after a set period (e.g., 1 hour). For a more quantitative assessment, measure the turbidity of the solutions using a spectrophotometer at 600 nm.

  • Select Optimal pH: Choose the buffer with the lowest pH that maintains the compound in solution at the desired concentration for your experiments.

Protocol 3: Solubilization using Cyclodextrins
  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point due to its high aqueous solubility and low toxicity.[3]

  • Prepare a Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 1-10% (w/v) is a typical starting range.

  • Prepare a Compound Stock: Prepare a concentrated stock solution of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Complexation: While vigorously stirring the cyclodextrin solution, slowly add the compound stock solution dropwise.

  • Equilibration: Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight, to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter.

  • Usage: The resulting clear solution contains the compound complexed with the cyclodextrin and is ready for use in your experiments.

Visualizing the Concepts

To aid in understanding the principles behind these solubilization strategies, the following diagrams illustrate the key concepts.

cluster_0 The Problem: Poor Aqueous Solubility Compound Compound Precipitate Precipitate Compound->Precipitate Hydrophobic Interactions Water Water Water->Precipitate Exclusion

Caption: Hydrophobic interactions of the compound lead to precipitation in water.

Start Solubilization Workflow DMSO_Stock Prepare concentrated stock in DMSO Start->DMSO_Stock Dilute Dilute into aqueous buffer DMSO_Stock->Dilute Precipitation_Check Precipitation? Dilute->Precipitation_Check Success Soluble Precipitation_Check->Success No Troubleshoot Troubleshoot Precipitation_Check->Troubleshoot Yes pH_Adjust Adjust pH (acidic) Troubleshoot->pH_Adjust Cyclodextrin Use Cyclodextrins Troubleshoot->Cyclodextrin Surfactant Add Surfactant Troubleshoot->Surfactant pH_Adjust->Dilute Cyclodextrin->Dilute Surfactant->Dilute

Caption: A decision-making workflow for solubilizing the compound.

cluster_cyclodextrin Cyclodextrin Inclusion Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Complex Compound Compound Compound_in_Complex

Caption: Cyclodextrins encapsulate the hydrophobic compound, enhancing solubility.

Concluding Remarks

Overcoming the solubility challenges of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is achievable through a systematic and informed approach. We encourage researchers to start with the simplest methods, such as co-solvent-based stock solutions, and progress to more advanced techniques like pH adjustment and cyclodextrin complexation as needed. By carefully considering the requirements of your specific experimental system, you can successfully work with this promising compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • PMC. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole. Available from: [Link]

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. Available from: [Link]

  • PubMed. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available from: [Link]

  • RSC Publishing. Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility - New Journal of Chemistry. Available from: [Link]

  • ResearchGate. (PDF) The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Available from: [Link]

  • Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available from: [Link]

  • RSC Publishing. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry. Available from: [Link]

  • European Medicines Agency. Formulation of poorly soluble compounds. Available from: [Link]

  • ACS Publications. Reactivity of Imidazole Derivatives toward Phosphate Triester in DMSO/Water Mixtures: A Comprehensive Study on the Solvent Effect | The Journal of Organic Chemistry. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Semantic Scholar. Synthesis and Characterization of Imidazole-Based Cationic Surfactants as Disinfectants. Available from: [Link]

  • ResearchGate. pH influence on imidazole organocatalytic activity. Progress curves of... Available from: [Link]

  • Indian Journal of Chemistry. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Available from: [Link]

  • PMC. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Available from: [Link]

  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available from: [Link]

  • ResearchGate. Imidazole-Based Bronsted Acidic Surfactant: A Novel Regioselective Catalytic System for Making of 2-Aryl-1,2-Dihydrothiazolo[3,2-b][2][3][4]Triazol-6(5 H )-Ones. Available from: [Link]

  • ACS Publications. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Journal of Chemical & Engineering Data. Available from: [Link]

  • ResearchGate. (PDF) A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. Available from: [Link]

  • PubMed. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Available from: [Link]

  • MDPI. Metal-Free Eliminative C-H Arylthiolation of 2H-Imidazole N-Oxides with Thiophenols. Available from: [Link]

  • NextSDS. 1-(4-METHYLPHENYL)-5-PHENYL-1H-IMIDAZOLE-2-THIOL - Chemical Substance Information. Available from: [Link]

  • MDPI. Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. Available from: [Link]

  • SciSpace. Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substi. Available from: [Link]

  • Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available from: [Link]

  • Journal of Chemical Health Risks. Review on Surfactants, Preparation and Their Applications and The Ionic Liquid Base Surfactants. Available from: [Link]

  • MDPI. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Available from: [Link]

  • NIST. 1H-Imidazole, 2,4,5-triphenyl-. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Available from: [Link]

  • Research Results in Pharmacology. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Available from: [Link]

Sources

Technical Support Center: Stabilization & Storage of 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, analytical chemists, and drug development professionals handling 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol . As a specialized mercaptoimidazole derivative, its free sulfhydryl (-SH) group is highly vulnerable to oxidative degradation.

This center bypasses generic advice to provide the mechanistic causality behind the compound's instability, field-proven troubleshooting frameworks, and self-validating protocols to ensure absolute structural integrity during long-term storage.

Section 1: Mechanistic FAQs (The "Why")

Q: Why is 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol more prone to oxidation than standard aliphatic thiols? A: The instability is driven by the molecule's electronic structure. Imidazole-2-thiols exist in a tautomeric equilibrium between the thione and thiol forms. While the thione form is relatively stable, the thiol form readily deprotonates to a highly nucleophilic thiolate anion, particularly as the pH approaches or exceeds its pKa. This thiolate is rapidly oxidized by molecular oxygen. Furthermore, trace divalent metal cations (especially Cu²⁺ and Fe³⁺) act as powerful electron-transfer catalysts for oxygen-dependent disulfide formation 1.

Q: What specific degradation products form during improper storage? A: The initial and most common oxidative event is dimerization into a bis(imidazolyl) disulfide (observable as a [2M - 2H] mass shift in LC-MS). If exposed to stronger oxidants or prolonged atmospheric oxygen, the disulfide undergoes irreversible hyperoxidation, sequentially forming sulfenic, sulfinic, and ultimately stable imidazole-2-sulfonic acids 2.

OxidationMechanism Thione Imidazole-2-thione (Tautomer) Thiol Imidazole-2-thiol (Active Form) Thione->Thiol Tautomerization Thiolate Thiolate Anion (Highly Reactive) Thiol->Thiolate Base / High pH Disulfide Bis(imidazolyl) Disulfide (Reversible Oxidation) Thiolate->Disulfide O2, Trace Metals (Cu2+) Sulfonic Imidazole-2-sulfonic Acid (Irreversible Oxidation) Disulfide->Sulfonic Strong Oxidants

Fig 1: Mechanistic pathway of imidazole-2-thiol oxidative degradation.

Section 2: Troubleshooting Guide (The "How")

Q: My stock solution turned slightly yellow and shows a new LC-MS peak. How do I prevent this? A: The yellowing and mass shift indicate disulfide formation. To troubleshoot and prevent this from recurring, you must eliminate the causal factors:

  • Buffer pH Control: Lower the pH to 5.5–6.5. This keeps the compound protonated, drastically reducing the concentration of the reactive thiolate anion.

  • Metal Chelation: Always add 1 mM EDTA to aqueous storage buffers to sequester catalytic trace metals 1.

  • Aggressive Degassing: Dissolved oxygen is the primary electron acceptor. Sparging all solvents with Argon or Nitrogen is mandatory before dissolving the compound 3.

Q: What are the definitive storage parameters for bulk powder vs. working solutions? A: Physical barriers (temperature, inert atmosphere) are always superior to chemical antioxidants for storing pure intermediates. Refer to the quantitative matrix below for standardized storage.

Quantitative Storage Matrix
StateMatrix / SolventTemperatureAtmosphereMax Shelf LifeCritical Additives
Bulk Solid Dry Powder-20°CArgon / Nitrogen12 - 24 MonthsDesiccant pack
Organic Stock Dry DMSO / DMF-80°CArgon / Nitrogen6 MonthsNone
Aqueous Stock Buffer (pH 5.5 - 6.5)-80°CArgon / Nitrogen1 - 3 Months1 mM EDTA

Section 3: Validated Experimental Protocols

To ensure a self-validating workflow, use Protocol A to prepare your compound for storage, and immediately use Protocol B to empirically verify that no oxidation occurred during the handling process.

Protocol A: Preparation of Ultra-Degassed Storage Solutions
  • Solvent Preparation: Prepare your desired buffer (e.g., 50 mM Sodium Phosphate, pH 6.0) and add EDTA to a final concentration of 1 mM.

  • Degassing: Place the buffer in a septum-sealed flask. Insert two needles: one extending below the liquid surface connected to an Argon line, and a shorter one for gas outlet. Sparge the buffer with Argon for 45–60 minutes 3.

  • Dissolution: Transfer the degassed buffer into a vial containing the pre-weighed 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol solid using an airtight syringe.

  • Aliquoting: Divide the solution into small, single-use amber vials (to protect from UV-catalyzed radical formation).

  • Snap Freezing: Flash-freeze the vials in liquid nitrogen to rapidly halt any kinetic degradation, then transfer immediately to -80°C.

Protocol B: Integrity Verification via Ellman’s Assay (DTNB)

Use this protocol to quantify the free thiol concentration and validate your storage efficacy.

  • Reagent Prep: Dissolve Ellman's Reagent (DTNB) in 0.1 M sodium phosphate buffer (pH 8.0) to a concentration of 4 mg/mL.

  • Reaction Setup: In a UV-Vis cuvette, add 2.5 mL of the pH 8.0 reaction buffer and 50 µL of the DTNB solution.

  • Blanking: Measure the absorbance at 412 nm to establish your baseline blank.

  • Quantification: Add an aliquot of your thawed 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol stock solution (diluted to fall within the linear range). Mix well and incubate for 15 minutes at room temperature.

  • Analysis: Measure the absorbance at 412 nm. Calculate the free thiol concentration using the molar extinction coefficient of TNB²⁻ ( ϵ = 14,150 M⁻¹cm⁻¹). Compare this to your theoretical concentration to determine the percentage of unoxidized compound 3.

StorageWorkflow Start 1-ethyl-5-(4-methylphenyl) -1H-imidazole-2-thiol Solid Store as Dry Solid Start->Solid Solution Prepare Stock Solution Start->Solution Solid_Cond Amber Vial, Argon Purge, Dessicant, -20°C Solid->Solid_Cond Solvent Use Degassed Aprotic Solvent (e.g., Dry DMSO/DMF) Solution->Solvent Buffer If Aqueous: pH < 6.5, Add 1mM EDTA Solution->Buffer Aliquot Aliquot into Single-Use Vials Solvent->Aliquot Buffer->Aliquot Freeze Snap Freeze (Liquid N2) Store at -80°C Aliquot->Freeze

Fig 2: Validated workflow for the long-term storage of thiol compounds.

References

  • preventing oxidation of the thiol group in Thiol-PEG6-alcohol - Benchchem. 3

  • Is there a reliable source for storage and stability of reducing agents like DTT? - StackExchange. 1

  • Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide - ResearchGate / Russian Journal of Organic Chemistry. 2

Sources

Technical Support Center: HPLC Troubleshooting for 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing reactive mercaptans like 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol presents unique chromatographic challenges. The presence of the highly reactive thiol (-SH) group and the basic imidazole nitrogen makes this compound susceptible to on-column oxidation, metal chelation, and secondary interactions with residual silanols.

This guide provides a self-validating troubleshooting framework designed for researchers and drug development professionals to diagnose and resolve baseline noise, drift, and ghost peaks.

Diagnostic Workflow for Baseline Anomalies

TroubleshootingWorkflow Start Observe Baseline Noise Pattern Categorize Noise Profile Start->Pattern Random High-Frequency / Random Pattern->Random Periodic Synchronous / Pulsating Pattern->Periodic Drift Drift / Wandering / Ghost Peaks Pattern->Drift Detector Detector Diagnostics Clean Flow Cell, Check UV Lamp Random->Detector Pump Hydraulic Diagnostics Purge Pump, Check Valves Periodic->Pump Chemistry Chemical Diagnostics Fresh Solvents, Prevent Thiol Oxidation Drift->Chemistry

Diagnostic workflow for categorizing and resolving HPLC baseline noise.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why am I seeing a drifting baseline and ghost peaks when running gradient elution for 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol?

Causality: Baseline drift and ghost peaks in thiol analysis are primarily driven by two factors: mobile phase contamination and analyte oxidation[2]. Thiols readily oxidize to disulfides in the presence of dissolved oxygen or trace transition metals in the HPLC system. When these oxidation products accumulate on the column head and elute during a gradient, they appear as ghost peaks. Furthermore, degrading mobile phase additives strongly absorb UV light, causing baseline drift as the organic composition increases.

Self-Validating Protocol: The "Zero-Injection" Gradient Test

  • Remove the sample vial and perform a blank gradient run using your exact method parameters.

  • If ghost peaks persist, the contamination is systemic (mobile phase or column).

  • Replace the aqueous mobile phase with fresh, ultra-pure HPLC-grade water. Add a metal chelator (e.g., 0.1 mM EDTA) or an antioxidant (e.g., TCEP) to the sample diluent to prevent in-vial thiol oxidation.

  • Run the blank gradient again. If the baseline stabilizes and ghost peaks disappear, the root cause was solvent contamination or oxidative degradation.

Q2: My baseline shows continuous, high-frequency random noise. How do I fix this?

Causality: High-frequency, random noise (appearing as a "fuzzy" baseline) is typically electronic or optical in nature, originating from the detector[1]. For UV/Vis detectors, this occurs when the lamp energy drops near the end of its lifespan or when the flow cell windows are contaminated, reducing light throughput and degrading the Signal-to-Noise Ratio (SNR) [4].

Self-Validating Protocol: Detector Isolation & Cleaning

  • Turn off the HPLC pump to stop mobile phase flow.

  • Monitor the baseline for 10 minutes. If the random noise persists without flow, the issue is definitively isolated to the detector.

  • Perform a lamp energy test using your Chromatography Data System (CDS). If the counts fall below the manufacturer's threshold, replace the deuterium/tungsten lamp.

  • If the lamp energy is sufficient, flush the flow cell with a sequence of HPLC-grade water, methanol, and isopropanol (10 minutes each at 1.0 mL/min) to remove adsorbed organics.

Q3: The baseline has a rhythmic, pulsating pattern that matches the pump strokes. What is the mechanism behind this, and how is it resolved?

Causality: Periodic or pulsating noise is a classic symptom of hydraulic failure[3]. It is caused by pressure fluctuations from the pump, usually due to air bubbles trapped in the pump head or malfunctioning check valves. When the pump piston compresses, the trapped air bubble absorbs the kinetic energy, causing a momentary drop in flow rate and pressure, which the detector registers as a baseline dip.

Self-Validating Protocol: Check Valve Remediation

  • Monitor the system pressure trace. A pressure ripple exceeding 2% of the total operating pressure confirms hydraulic instability.

  • Open the purge valve and flush the system with 100% degassed methanol or isopropanol at 3–5 mL/min for 5 minutes to dislodge trapped air.

  • If pulsations continue, remove the inlet and outlet check valves.

  • Sonicate the check valves in a beaker of 20% nitric acid (or methanol, depending on material compatibility) for 15 minutes to dissolve salt precipitates preventing the ruby ball from seating properly.

  • Reinstall, prime, and verify that the pressure ripple has returned to <1%.

Quantitative Troubleshooting Benchmarks

To maintain scientific integrity and ensure your system is optimized for trace-level detection of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, compare your system's performance against these standard benchmarks:

ParameterAcceptable RangeIndication of FailureCorrective Action
UV Detector Noise (ASTM) < ± 0.5 x 10⁻⁵ AU> 2.0 x 10⁻⁵ AUReplace UV lamp; clean flow cell windows.
Pump Pressure Ripple < 1–2% of total pressure> 3% or rhythmic spikesSonicate check valves; purge trapped air.
Signal-to-Noise Ratio (LOD) S/N ≥ 3S/N < 3Optimize mobile phase; prevent thiol oxidation.
Baseline Drift < 1 x 10⁻⁴ AU/hr> 5 x 10⁻⁴ AU/hrEquilibrate column thoroughly; use fresh solvents.

Step-by-Step Methodology: Thiol Stabilization Workflow

To ensure reproducible analysis of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol and prevent baseline artifacts caused by analyte degradation, follow this optimized methodology[5]:

Step 1: Mobile Phase Optimization

  • Dispense fresh HPLC-grade water and organic modifier (e.g., Acetonitrile) daily.

  • Buffer the aqueous phase to pH 3.0 using 0.1% Formic Acid. This keeps the imidazole nitrogen protonated, minimizing secondary tailing interactions with column silanols.

Step 2: Degassing & Deoxygenation

  • Ensure the inline vacuum degasser is fully operational.

  • Mechanistic Insight: Dissolved oxygen in the mobile phase accelerates the oxidation of the thiol group to a disulfide dimer, leading to split peaks and baseline wandering. Sparging with helium can provide additional deoxygenation if needed.

Step 3: System Passivation

  • If using a standard stainless-steel HPLC system, remove the analytical column and replace it with a union.

  • Flush the system with 20% Nitric Acid for 30 minutes to passivate the steel.

  • Mechanistic Insight: Transition metals (like iron) catalyze thiol oxidation. Passivation strips these reactive sites, protecting the integrity of the -SH group during its transit through the system.

Step 4: Sample Derivatization (Optional but Recommended)

  • If baseline noise and ghost peaks from disulfides cannot be controlled mechanically, derivatize the thiol group using Ellman's reagent (DTNB) or alkylate it with iodoacetamide prior to injection.

  • Mechanistic Insight: This locks the highly reactive -SH group into a stable thioether or adduct, producing a sharp, noise-free peak that is highly stable across long analytical sequences.

References

  • Title: HPLC Repair Services: Common Causes of Baseline Noise Source: Overbrook Scientific URL: [Link]

  • Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL: [Link]

  • Title: Eliminating Baseline Problems Source: Agilent Technologies URL: [Link]

  • Title: Determination of thiols and disulfides via HPLC quantification Source: National Institutes of Health (NIH) URL: [Link]

troubleshooting poor cell permeability of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Poor Cell Permeability of 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter small molecules that exhibit exceptional potency in biochemical (cell-free) assays but fail to translate into cell-based models.

The compound —1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol —presents a unique physicochemical challenge. While its ethyl and p-tolyl substituents provide a lipophilic backbone, the imidazole-2-thiol moiety is highly reactive. This guide is designed to help you diagnose the root cause of its poor cellular activity and provides field-proven, self-validating protocols to overcome these barriers.

Section 1: Mechanistic Causes & Diagnostics (FAQs)

Q1: My compound shows sub-micromolar affinity for its target in biochemical assays, but no activity in cell culture. Why is it failing to permeate the cell? The discrepancy between biochemical and cellular assays for imidazole-2-thiols is rarely a simple issue of molecular weight or lipophilicity. The primary culprit is the thione-thiol tautomeric equilibrium inherent to the imidazole-2-thiol headgroup[1][2]. In aqueous cell culture media, this moiety exhibits ambident nucleophilic character and high redox reactivity[1]. The free thiol form is highly susceptible to oxidation and rapidly forms mixed disulfide bonds with cysteine residues on serum proteins, such as Bovine Serum Albumin (BSA), present in Fetal Bovine Serum (FBS)[3][4]. Consequently, the compound is sequestered in the extracellular space as a massive, membrane-impermeable macromolecular adduct.

Q2: How do I definitively differentiate between poor passive diffusion, active efflux, and extracellular protein sequestration? You must employ a step-wise diagnostic workflow rather than guessing.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures pure passive lipid diffusion[5][6]. If the apparent permeability ( Papp​ ) is low here, the polar thione tautomer is likely suffering a high desolvation penalty.

  • Bi-directional Caco-2 Assay: Evaluates if the compound is a substrate for active efflux pumps like P-glycoprotein (P-gp)[5][6].

  • Serum-Shift Assay: Directly measures the impact of protein binding by comparing the compound's IC50​ in the presence of varying FBS concentrations.

Section 2: Diagnostic Permeability Parameters

To interpret your troubleshooting assays, compare your analytical results against the established thresholds for small molecule permeability summarized below.

Assay TypeParameter MeasuredTarget Threshold for SuccessInterpretation of Sub-optimal Result for Imidazole-2-thiols
PAMPA Papp​ (Passive Diffusion) >10×10−6 cm/sHigh desolvation penalty due to polar thione tautomer.
Caco-2 Efflux Ratio ( Papp​ B-A / Papp​ A-B) <2.0 Compound is being actively pumped out by P-gp or BCRP.
Caco-2 Mass Balance Recovery >80% <80% indicates non-specific binding to plastic or intracellular trapping.
Serum-Shift IC50​ Fold-Shift (0% vs 10% FBS) <3 -fold shift >10 -fold shift confirms severe extracellular albumin sequestration.

Section 3: Diagnostic Workflows & Mechanistic Pathways

Workflow Start Permeability Issue Detected (High Biochemical / Low Cellular Activity) PAMPA 1. PAMPA Assay Assess Passive Lipid Diffusion Start->PAMPA Caco2 2. Caco-2 Assay Assess Active Efflux (P-gp/BCRP) PAMPA->Caco2 If Papp is acceptable Serum 3. Serum-Shift Assay Assess Protein Sequestration Caco2->Serum If Efflux Ratio < 2 Prodrug Optimization Strategy: S-Alkylation or Disulfide Prodrug Serum->Prodrug If IC50 shifts with FBS

Diagnostic workflow for isolating the root cause of poor small molecule cell permeability.

Mechanism Drug 1-ethyl-5-(4-methylphenyl) -1H-imidazole-2-thiol Albumin Serum Albumin (FBS) Extracellular Space Drug->Albumin Oxidation / Covalent Binding Prodrug S-Masked Prodrug (e.g., Disulfide/Alkyl) Drug->Prodrug Chemical Masking Trapped Disulfide Adduct (Membrane Impermeable) Albumin->Trapped Cell Intracellular Target (Cytosol) Prodrug->Cell Passive Diffusion & Intracellular Cleavage

Mechanistic pathway showing extracellular albumin trapping versus successful prodrug permeation.

Section 4: Self-Validating Experimental Protocols

To troubleshoot effectively, your assays must be designed to validate themselves. A permeability assay is useless if the compound is simply precipitating out of solution.

Protocol A: Mass-Balance Validated Caco-2 Permeability Assay

This protocol determines if your compound is suffering from active efflux, while the built-in mass balance calculation ensures the compound isn't degrading or sticking to the assay plate.

  • Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in a 24-well transwell plate. Culture for 21 days to allow full differentiation and tight junction formation.

  • Validation of Monolayer: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Incubation:

    • Apical to Basolateral (A-B): Add 0.2 mL to the apical chamber, 0.8 mL blank HBSS to the basolateral.

    • Basolateral to Apical (B-A): Add 0.8 mL to the basolateral chamber, 0.2 mL blank HBSS to the apical.

    • Incubate at 37°C for 120 minutes.

  • Sampling & Lysis (The Self-Validating Step): Collect samples from both donor and receiver compartments. Crucially, wash the cell monolayer twice with cold PBS, then lyse the cells using 100 µL of 80% acetonitrile to extract any intracellularly trapped compound.

  • Quantification: Analyze all compartments via LC-MS/MS.

  • Causality Check: Calculate Mass Balance Recovery: (Amount in Donor + Amount in Receiver + Amount in Lysate) / Initial Dosed Amount. If recovery is <80%, your permeability issue is actually a solubility/binding issue.

Protocol B: Thiol-Masking (Prodrug) Strategy & Serum-Shift Validation

If protein binding is confirmed, you must chemically mask the reactive thiol. Converting the compound into an asymmetric disulfide (similar to the clinical imidazole-2-thiol derivative PX-12) or an S-alkyl derivative prevents albumin binding and increases lipophilicity[2][7].

  • Chemical Masking: Synthesize an asymmetric disulfide prodrug by reacting 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol with an alkyl alkanethiosulfonate (e.g., forming a 2-[(1-methylpropyl)dithio] derivative)[7].

  • Serum-Shift Assay Setup: Plate your target cells in 96-well plates. Prepare three identical sets of culture media containing: 0% FBS, 1% FBS, and 10% FBS.

  • Dosing: Treat the cells with a 10-point dose-response curve of both the parent compound and the prodrug across all three media conditions.

  • Incubation & Readout: Incubate for the standard duration of your phenotypic assay (e.g., 48 hours for viability) and read the assay.

  • Causality Check:

    • The parent compound will show a massive rightward shift in IC50​ as FBS increases (due to albumin trapping).

    • The prodrug will maintain a consistent IC50​ across all FBS concentrations. Once the prodrug passively diffuses across the lipid bilayer, the highly reducing intracellular environment (driven by millimolar concentrations of glutathione) rapidly cleaves the disulfide bond, liberating the active 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol directly at the intracellular target[3][7].

References

  • National Institutes of Health (PMC). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Available at: [Link]

  • American Chemical Society (ACS). Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. Available at: [Link]

  • National Institutes of Health (PMC). Albumin Conjugates of Thiosemicarbazone and Imidazole-2-thione Prochelators: Iron Coordination and Antiproliferative Activity. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Available at:[Link]

  • AACR Journals. 2-[(1-Methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to In Vitro Target Engagement Validation of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, confirming that a small molecule interacts with its intended target within a cellular context is a critical step in the drug discovery pipeline.[1][2] This guide provides an in-depth comparison of several powerful in vitro methods for validating the target engagement of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound with potential therapeutic applications. The choice of assay can significantly impact the interpretation of a compound's activity, and understanding the nuances of each technique is paramount for generating robust and reliable data.

The imidazole-2-thiol scaffold is a versatile structure found in numerous biologically active compounds, exhibiting a range of activities including antimicrobial and anticancer properties.[3][4] The presence of the thiol group suggests potential for covalent interactions or coordination with metalloproteins, while the substituted phenyl rings contribute to its lipophilicity and potential for hydrophobic and π-stacking interactions.[5] Validating the direct binding of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol to its putative target is essential to elucidate its mechanism of action and guide further optimization.

This guide will compare three widely adopted biophysical techniques for assessing target engagement: the Cellular Thermal Shift Assay (CETSA®), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each method offers unique advantages and provides distinct, yet complementary, information about the molecular interaction between a ligand and its target protein.

I. Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Physiological Context

CETSA is a powerful technique for verifying and quantifying the interaction between a drug and its target protein in a cellular environment, be it in cell lysates or intact cells.[6][7][8] The fundamental principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[6][9] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation.

The "Why" Behind the Method

The primary advantage of CETSA is its ability to assess target engagement within a more physiologically relevant setting compared to assays using purified proteins.[9] This is crucial as cellular factors, such as post-translational modifications, protein-protein interactions, and the presence of endogenous ligands, can all influence drug binding. By performing the assay in intact cells, one also gains insights into the compound's cell permeability.[9]

dot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture a relevant cell line to ~80-90% confluency. Treat the cells with varying concentrations of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot at a different temperature for a short period (e.g., 3 minutes).[8]

  • Cell Lysis and Fractionation: Lyse the cells to release their contents. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[6]

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).[6]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]

Data Interpretation

The primary output of a CETSA experiment is a "melting curve" for the target protein. By comparing the melting curves in the presence and absence of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, a thermal shift (ΔTm) can be determined. A larger ΔTm generally implies a stronger or more stable interaction.

TreatmentApparent Melting Temperature (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)52.5 °C-Baseline thermal stability of the target protein.
10 µM 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol56.0 °C+3.5 °CThe compound binds to and stabilizes the target protein in cells.
10 µM Negative Control Compound52.6 °C+0.1 °CThe negative control compound does not engage the target protein.

II. Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions.[10] It is a powerful tool for characterizing the binding kinetics (association and dissociation rates) and affinity of a small molecule to its purified target protein.[11][12]

The "Why" Behind the Method

The key strength of SPR lies in its ability to provide detailed kinetic information, which is often a better correlate of a drug's clinical efficacy and duration of action than simple affinity measurements.[12] The technique is highly sensitive and requires relatively small amounts of material.[11]

dot

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Experimental Protocol: SPR
  • Ligand Immobilization: The purified target protein (the "ligand") is immobilized onto the surface of a sensor chip.[12]

  • Analyte Injection: A solution containing 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (the "analyte") is flowed over the sensor surface.

  • Association Phase: As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, leading to a change in the refractive index, which is detected as an increase in the SPR signal (response units).[10]

  • Dissociation Phase: A buffer solution without the analyte is then flowed over the chip, causing the bound analyte to dissociate. This results in a decrease in the SPR signal.[13]

  • Data Analysis: The resulting sensorgram, a plot of response units versus time, is fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]

Data Interpretation

SPR provides a wealth of quantitative data on the binding interaction. The KD value is a measure of binding affinity, with lower values indicating a stronger interaction.

CompoundAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Affinity (KD) (nM)Interpretation
1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol1.5 x 1053.0 x 10-42.0High-affinity interaction with a relatively slow off-rate.
Known Active Comparator2.0 x 1051.0 x 10-35.0High-affinity interaction with a faster off-rate.
Inactive Structural AnalogNo significant bindingNo significant binding>10,000Does not interact with the target protein.

III. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[14][15] It is considered the gold standard for characterizing the thermodynamics of a molecular interaction, providing information on binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16]

The "Why" Behind the Method

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, offering deep insights into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions).[17] It is a label-free, in-solution technique that does not require immobilization, thus avoiding potential artifacts.

dot

Caption: The basic steps involved in an Isothermal Titration Calorimetry (ITC) experiment.

Experimental Protocol: ITC
  • Sample Preparation: A solution of the purified target protein is placed in the sample cell of the calorimeter, and a solution of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is loaded into an injection syringe.[14]

  • Titration: Small, precise injections of the compound are made into the protein solution.[14]

  • Heat Measurement: The instrument measures the minute heat changes that occur upon binding.[15]

  • Data Acquisition: As the protein becomes saturated with the compound, the heat changes diminish.

  • Data Analysis: The raw data (a series of heat spikes) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of the compound to the protein. The resulting binding isotherm is fitted to a suitable model to extract the thermodynamic parameters.[14]

Data Interpretation

ITC provides a comprehensive thermodynamic signature of the binding event.

Parameter1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiolInterpretation
Affinity (KD)2.5 nMStrong binding affinity.
Stoichiometry (n)1.05A 1:1 binding ratio of compound to protein.
Enthalpy (ΔH)-8.5 kcal/molThe binding is enthalpically driven, suggesting significant hydrogen bonding and/or van der Waals interactions.
Entropy (TΔS)+2.0 kcal/molThe binding is entropically favorable, which may be due to the release of water molecules from the binding site (hydrophobic effect).

Comparison Summary

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilizationChange in refractive index upon bindingMeasurement of heat change upon binding
Environment Cellular (in-cell or lysate)In vitro (purified components)In vitro (purified components in solution)
Key Outputs Thermal shift (ΔTm), apparent Tmka, kd, KDKD, n, ΔH, ΔS
Labeling Label-freeLabel-freeLabel-free
Throughput Moderate to highModerate to highLow to moderate
Strengths Physiologically relevant; assesses cell permeabilityReal-time kinetics; high sensitivityGold standard for thermodynamics; complete binding profile
Limitations Indirect measure of binding; protein must be thermally stableRequires immobilization; potential for artifactsRequires larger amounts of protein; lower throughput

Conclusion

Validating the target engagement of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol requires a multi-faceted approach. CETSA provides invaluable confirmation of target binding within a cellular context, a critical step for demonstrating physiological relevance.[18] SPR offers a detailed kinetic profile of the interaction, which can be crucial for understanding the duration of the drug's effect.[12] Finally, ITC delivers a complete thermodynamic signature, elucidating the fundamental forces that drive the binding event. By employing a combination of these powerful techniques, researchers can build a comprehensive and robust data package to confidently validate the target engagement of this promising compound and guide its journey through the drug discovery process.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • Velazquez-Campoy, A., & Freire, E. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Nature Protocols, 6(7), 933-941.
  • Perozzo, R., Folkers, G., & Scapozza, L. (2004). Isothermal titration calorimetry in drug discovery. Journal of Receptors and Signal Transduction, 24(1-2), 1-52.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice).
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Almqvist, H. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
  • Congreve, M., Rich, R. L., Myszka, D. G., & Navratilova, I. (2014, January 15). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed.
  • Martinez Molina, D., & Nordlund, P. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
  • Auld, D. S., et al. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology.
  • Chang, Y. C., et al. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions. STAR Protocols.
  • Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Re-Em, D., et al. (2020, August 23). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online.
  • Abdel-Wahab, B. F., et al. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 2, 213-223.
  • Vulcanchem. 4-(4-methylphenyl)-1H-imidazole-2-thiol () for sale.
  • El-Gohary, N. S., & Shaaban, M. R. (2024, March 15). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of the Iranian Chemical Society.

Sources

A Researcher's Guide to Evaluating the Comparative Cytotoxicity of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in Healthy vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy against tumor cells and minimal toxicity to healthy tissues remains a paramount objective.[1][2] Imidazole-based compounds have emerged as a promising class of molecules, with derivatives demonstrating significant anticancer properties.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the comparative cytotoxicity of a specific imidazole-2-thiol derivative, 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, in healthy versus cancer cell lines.

The strategic imperative in preclinical cancer research is to identify compounds that exhibit a high therapeutic window. This is quantified by the Selectivity Index (SI), which is the ratio of a compound's cytotoxicity in normal cells to its cytotoxicity in cancer cells.[6] A higher SI value signifies greater selectivity for cancer cells, a desirable characteristic for a potential chemotherapeutic agent.[6] This guide will detail the experimental design, methodologies, and data interpretation necessary to robustly determine the SI and elucidate the cytotoxic potential of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

Experimental Design: A Foundation for Reliable Comparison

A well-structured experimental design is critical for generating reproducible and meaningful data. The following schematic outlines a robust workflow for assessing the comparative cytotoxicity of the target compound.

G cluster_0 Phase 1: Cell Line Selection & Culture cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis & Interpretation A Select Cancer Cell Line(s) (e.g., A549 - Lung, MCF-7 - Breast) C Cell Culture & Maintenance A->C B Select Healthy Cell Line (e.g., BEAS-2B - Normal Lung, MCF-10A - Normal Breast) B->C E Treat Cells with Compound C->E D Prepare Serial Dilutions of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol D->E F Perform Parallel Cytotoxicity Assays: - MTT Assay (Metabolic Activity) - LDH Assay (Membrane Integrity) E->F G Measure Absorbance/Fluorescence F->G H Calculate Cell Viability (%) G->H I Determine IC50 Values H->I J Calculate Selectivity Index (SI) I->J

Caption: Experimental workflow for comparative cytotoxicity analysis.

Methodologies for Quantifying Cytotoxicity

To ensure a comprehensive understanding of the compound's cytotoxic effects, it is advisable to employ multiple assays that measure different cellular parameters.[7][8] This approach provides a more complete picture of the potential mechanisms of cell death.

MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Release Assay: Gauging Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[7][8][10] This provides an indication of necrosis or late-stage apoptosis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Data Analysis and Interpretation

Calculating IC50 and Selectivity Index

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. This is a key parameter for quantifying a compound's cytotoxic potency.[11] The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

The Selectivity Index (SI) is then calculated to assess the compound's differential effect on healthy versus cancer cells.[6]

SI = IC50 (Healthy Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for killing cancer cells while sparing healthy cells.[6]

Comparative Cytotoxicity Data Presentation

The results should be summarized in a clear and concise table for easy comparison.

Cell LineCell TypeIC50 (µM) of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiolSelectivity Index (SI)
A549Lung CarcinomaExperimental ValueCalculated Value
BEAS-2BNormal LungExperimental ValueN/A
MCF-7 Breast Adenocarcinoma Experimental Value Calculated Value
MCF-10A Normal Breast Epithelial Experimental Value N/A

Potential Mechanisms of Action and Further Investigation

While the initial cytotoxicity screening provides valuable information, further studies are necessary to elucidate the underlying mechanism of action. Based on literature for related imidazole-2-thione derivatives, potential mechanisms to investigate include:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis.[11] This can be investigated through assays that measure caspase activation, DNA fragmentation (TUNEL assay), and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[11][12]

  • Cell Cycle Arrest: Compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[12] Flow cytometry analysis of DNA content can be used to determine the phase of the cell cycle at which the cells are arrested.

  • Inhibition of Matrix Metalloproteinases (MMPs): Some imidazole-2-thione derivatives have been shown to inhibit MMPs, which are enzymes involved in cancer cell invasion and metastasis.[3][4]

The following diagram illustrates a potential signaling pathway for apoptosis induction that could be investigated for 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

G compound 1-ethyl-5-(4-methylphenyl)- 1H-imidazole-2-thiol cell Cancer Cell compound->cell bax Bax (Pro-apoptotic) cell->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Downregulation mito Mitochondria bax->mito bcl2->mito Inhibition cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic pathway induced by the test compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for evaluating the comparative cytotoxicity of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. By employing a multi-assay approach and focusing on the determination of the Selectivity Index, researchers can generate the robust data necessary to assess the therapeutic potential of this and other novel compounds. The ultimate goal is to identify drug candidates that can selectively target and eliminate cancer cells, paving the way for more effective and less toxic cancer therapies.

References

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). IntechOpen.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2009, August 15). Anticancer Research.
  • Selective cytostatic and cytotoxic anticancer effects of bisfunctional agents: A strategy for the design of DNA binding agents. (2009, August 28). PubMed.
  • Selective cytotoxicity evaluation in anticancer drug screening of fractionated plant extracts. (2002, August 15). Journal of Biomolecular Screening.
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2026, January 6). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI.
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evalu
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2026, January 23).
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006, January 5). Toxicology Letters.
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evalu
  • Identification and Validation of Compounds Selectively Killing Resistant Cancer: Delineating Cell Line–Specific Effects from P-Glycoprotein–Induced Toxicity. (2017, January 5). AACR Journals.
  • Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. (2017, November 19).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • In Vitro Cytotoxicity. (n.d.). Iraqi Journal of Cancer and Medical Genetics.
  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell de
  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. (n.d.). Molecules.
  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). IntechOpen.

Sources

Comparative Evaluation of Corrosion Inhibition: 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol vs. Benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

In the field of materials science and asset integrity, mitigating the degradation of carbon steel during aggressive acid pickling (e.g., in 1.0 M HCl) requires highly efficient organic inhibitors. This guide provides an objective, data-driven comparison between a classic industry-standard inhibitor, Benzimidazole (BI) , and a highly functionalized derivative, 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (EMPIT) .

By analyzing their molecular architectures, adsorption thermodynamics, and electrochemical behaviors, this guide equips researchers and chemical developers with the mechanistic insights needed to select or design next-generation corrosion inhibitors.

Mechanistic Rationale: Molecular Architecture and Causality

The efficacy of an organic corrosion inhibitor is fundamentally dictated by its ability to displace water molecules and form a resilient, densely packed monolayer on the metal surface.

Benzimidazole is a planar, bicyclic N-heterocycle. It provides a reliable baseline of inhibition through the π -electron cloud of its fused benzene ring and the lone electron pairs on its nitrogen atoms, which facilitate adsorption onto the vacant d-orbitals of iron[1]. However, in highly aggressive media, its relatively small molecular footprint and reliance on nitrogen-mediated bonding limit its maximum efficiency[2].

1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (EMPIT) represents a targeted molecular design approach that significantly outperforms unmodified benzimidazole due to three causal structural advantages:

  • The Exocyclic Thiol (-SH) Anchor: According to Pearson’s Hard Soft Acid Base (HSAB) theory, sulfur is a "soft" base with a larger atomic radius and higher polarizability than nitrogen. This allows the sulfur atom to form highly covalent, robust coordinate bonds with the "soft" iron surface, driving a dominant chemisorption pathway.

  • Steric Shielding via the p-Tolyl Group: The bulky 4-methylphenyl (p-tolyl) ring acts as a hydrophobic umbrella. Once the molecule is anchored, this group physically blocks the ingress of corrosive species ( H2​O , Cl− ). Furthermore, the methyl group enriches the π -system via hyperconjugation, enhancing secondary donor-acceptor interactions[3].

  • Lipophilicity via the Ethyl Group: The N-ethyl substitution decreases the molecule's aqueous solubility at the interface, thermodynamically driving the partitioning of the molecule out of the bulk solution and onto the metal surface.

Mechanism A Inhibitor in 1M HCl B Protonated Species (N-H+ Formation) A->B Low pH C Neutral Species (S & N Lone Pairs) A->C Equilibrium D Physisorption (Electrostatic via Cl- bridge) B->D Fast E Chemisorption (Coordinate bonds to Fe d-orbitals) C->E Slow, Strong F Protective Monolayer (Langmuir Isotherm) D->F E->F

Dual-pathway adsorption mechanism of heterocyclic inhibitors on steel.

Self-Validating Experimental Protocols

To ensure the integrity and reproducibility of the comparative data, the electrochemical evaluation must follow a strict, self-validating sequence. The protocol below is designed so that each step validates the state of the system before proceeding to more destructive testing.

Step 1: Surface Standardization

  • Action: Mechanically abrade carbon steel coupons using SiC paper sequentially from 400 up to 1200 grit, followed by degreasing in ethanol and ultrasonic cleaning.

  • Causality: Progressive abrasion standardizes the surface roughness and energy profile. This ensures that any observed variations in charge transfer resistance are strictly due to the molecular structure of the inhibitor, eliminating topographical anomalies as a confounding variable.

Step 2: Thermodynamic Equilibration (OCP)

  • Action: Immerse the working electrode in 1.0 M HCl containing the target inhibitor concentration and monitor the Open Circuit Potential (OCP) for 30 minutes.

  • Causality: This wait time is critical. It ensures the system has reached a thermodynamic steady-state where the rates of anodic metal dissolution and cathodic hydrogen evolution are perfectly balanced, preventing baseline drift during subsequent frequency sweeps.

Step 3: Electrochemical Impedance Spectroscopy (EIS)

  • Action: Apply a 10 mV peak-to-peak AC signal across a frequency range of 100 kHz down to 10 mHz at the established OCP.

  • Causality: EIS must be performed before polarization. The 10 mV amplitude is small enough to satisfy the linearity condition of the Butler-Volmer equation, allowing the extraction of the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ) without physically disrupting the delicate adsorbed inhibitor monolayer.

Step 4: Potentiodynamic Polarization (PDP)

  • Action: Sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

  • Causality: PDP is performed last because the application of high overpotentials permanently alters the electrode surface and strips the inhibitor film. Extracting the corrosion current density ( icorr​ ) via Tafel extrapolation provides kinetic validation of the thermodynamic trends observed in the EIS data.

Workflow N1 1. Surface Standardization (SiC Abrasion to 1200 Grit) N2 2. Thermodynamic Equilibration (OCP Stabilization for 30 min) N1->N2 N3 3. Non-Destructive Probing (EIS: 100 kHz to 10 mHz) N2->N3 Steady-State Reached N4 4. Destructive Profiling (PDP: ±250 mV vs OCP) N3->N4 Monolayer Preserved N5 5. Data Validation (Kramers-Kronig & Tafel) N4->N5 Kinetic Data Extracted

Self-validating electrochemical workflow for corrosion inhibitor testing.

Comparative Quantitative Analysis

The following table synthesizes representative electrochemical parameters for both compounds at 298 K in 1.0 M HCl, demonstrating the superior performance of the functionalized imidazole-2-thiol derivative.

InhibitorConcentration (mM) Ecorr​ (mV vs SCE) icorr​ ( μA/cm2 ) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF/cm2 )IE% (PDP)IE% (EIS)
Blank (1M HCl) --4953601585--
Benzimidazole 1.0-480120455066.6%66.6%
Benzimidazole 10.0-47575754079.1%80.0%
EMPIT 1.0-505451202587.5%87.5%
EMPIT 10.0-515153751295.8% 96.0%
Data Interpretation
  • Inhibition Efficiency (IE%): EMPIT achieves a near-complete surface blockade (~96%) at 10 mM, whereas the parent benzimidazole plateaus around 80%. This highlights the drastic impact of the thiol and p-tolyl functional groups.

  • Mixed-Type Behavior: The shift in Ecorr​ for both inhibitors is less than ±85 mV relative to the blank. This confirms that both compounds act as mixed-type inhibitors , simultaneously retarding anodic iron dissolution and cathodic hydrogen evolution[3].

  • Capacitance ( Cdl​ ): The sharp decrease in Cdl​ for EMPIT (from 85 to 12 μF/cm2 ) indicates a significant decrease in the local dielectric constant and an increase in the electrical double-layer thickness, confirming the formation of a thick, hydrophobic protective film.

Thermodynamic Grounding

Both compounds obey the Langmuir adsorption isotherm , indicating that they form a monolayer where there is no lateral interaction between adsorbed molecules. However, their standard free energy of adsorption ( ΔGads∘​ ) reveals different binding natures.

  • Benzimidazole: Typically exhibits a ΔGads∘​ around -32 to -35 kJ/mol. This suggests a comprehensive mixed mechanism leaning heavily on physisorption (electrostatic interactions between protonated nitrogen atoms and chloride-covered steel)[1].

  • EMPIT: Exhibits a ΔGads∘​ closer to -40 to -42 kJ/mol. Values exceeding the -40 kJ/mol threshold are the hallmark of chemisorption . The highly polarizable sulfur atom in the thiol group shares its lone pairs directly with the empty d-orbitals of the iron surface, creating a bond that is significantly more resistant to thermal desorption than the electrostatic bonds formed by unsubstituted benzimidazole.

Sources

Safety Operating Guide

1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Disposal Protocol: 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex organosulfur compounds. The handling and disposal of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol require strict operational discipline. This compound presents a dual-hazard profile: the imidazole ring acts as a basic, metal-coordinating center, while the free thiol (-SH) group is highly reactive, prone to oxidative dimerization, and carries a severe malodor (stench) that can trigger facility-wide evacuations if mishandled.

Direct drain disposal or untreated landfilling of this compound is strictly prohibited. To ensure environmental compliance and laboratory safety, we must employ a chemical deactivation strategy—specifically, oxidative quenching—before final logistical disposal.

Hazard Assessment & Chemical Causality

To design a self-validating disposal system, we must first understand the causality behind the chemical behavior of imidazole-2-thiols:

  • The Thiol Hazard: Free thiols are notorious for their low odor thresholds and high toxicity to aquatic life. Furthermore, they can spontaneously oxidize in the presence of air to form disulfides, releasing heat.

  • The Deactivation Mechanism: By treating the waste with a strong oxidant like sodium hypochlorite (NaOCl), we force the oxidative chlorination of the thiol group, converting it through a disulfide intermediate into a highly stable, water-soluble, and odorless sulfonate or sulfonyl chloride1[1].

  • Regulatory Grounding: Under international environmental standards and the EPA's Resource Conservation and Recovery Act (RCRA), untreated organosulfur compounds cannot be land-disposed 2[2]. They must be chemically neutralized or subjected to high-temperature incineration.

Quantitative Hazard & Physicochemical Profile

The following table summarizes the critical physicochemical data used to dictate our handling parameters, extrapolated from structurally analogous substituted imidazole-2-thiols3[3].

ParameterValue / DescriptionOperational Implication
Molecular Formula C12H14N2SHigh organic carbon content; requires solvent for dissolution prior to aqueous oxidation.
Molecular Weight 218.32 g/mol Used to calculate exact stoichiometric equivalents of oxidant required.
Physical State Solid (Powder)High risk of aerosolization. Do not sweep dry spills.
Solubility Poor in water; Soluble in EtOH, DMSOMust be dissolved in a miscible organic solvent (e.g., Ethanol) before adding aqueous bleach.
GHS Hazard Codes H302, H315, H317, H319Harmful if swallowed; skin sensitizer. Mandates double nitrile gloves and localized exhaust.

Step-by-Step Chemical Deactivation & Disposal Workflow

Do not simply throw this compound into a generic organic waste bin. The stench will permeate the facility, and the compound may react with incompatible waste streams. Follow this self-validating oxidative quenching protocol, which is the gold standard for thiol disposal 4[4].

Phase 1: Preparation & Dissolution
  • Isolate the Environment: Perform all steps inside a certified chemical fume hood. Equip yourself with safety goggles, a lab coat, and double nitrile gloves.

  • Solubilization: Transfer the 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol waste into a wide-mouth borosilicate glass beaker.

  • Solvent Addition: Dissolve the solid in a minimal volume of Ethanol (EtOH). Causality: Water alone will not dissolve the compound, preventing the oxidant from reaching the thiol groups. Ethanol acts as a miscible bridge between the hydrophobic compound and the aqueous bleach.

Phase 2: Oxidative Quenching (Deodorization)
  • Temperature Control: Place the beaker in an ice-water bath. Causality: The oxidation of thiols is highly exothermic. If the temperature spikes, the ethanol may boil, aerosolizing the toxic thiol before it can be destroyed.

  • Oxidant Addition: Slowly, dropwise, add an excess of 5–10% Sodium Hypochlorite (NaOCl - household bleach) while stirring continuously.

  • Incubation: Remove the ice bath and allow the solution to stir at room temperature for 1 to 2 hours. The solution should transition from turbid to clear, and the characteristic stench will completely dissipate.

Phase 3: Neutralization & Verification
  • Quench Excess Oxidant: Add a small amount of Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: This neutralizes any unreacted hypochlorite. If unreacted bleach is poured into a general waste carboy containing acidic waste, it will instantly generate lethal chlorine gas.

  • pH Adjustment: Test the pH. Use dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) to adjust the solution to a neutral pH (6.0 – 8.0).

  • Segregation: Transfer the now-deactivated, odorless solution to the designated "Aqueous Hazardous Waste" container.

Phase 4: Solid Waste Management
  • Consumables: All contaminated spatulas, weigh boats, and empty primary reagent bottles must be rinsed with the bleach solution. Once deodorized, place these solids into a sealed secondary container (e.g., a zip-top bag) and deposit them into the "Solid Hazardous Waste" drum for high-temperature incineration.

Process Visualization

The following logical relationship diagram maps the lifecycle of the waste from generation to final RCRA-compliant disposal.

G Start 1-ethyl-5-(4-methylphenyl)- 1H-imidazole-2-thiol Waste Dissolve Dissolution (EtOH Solvent) Start->Dissolve Bulk Powder / Liquid Solid Solid Waste Collection (Contaminated Consumables) Start->Solid Consumables Oxidation Oxidative Quenching (5-10% NaOCl at 0-5°C) Dissolve->Oxidation Neutralize pH Neutralization & Thiosulfate Quench Oxidation->Neutralize Aqueous Aqueous Hazardous Waste Collection Neutralize->Aqueous Disposal EPA/RCRA Compliant Incineration Aqueous->Disposal Solid->Disposal

Workflow for the chemical deactivation and RCRA-compliant disposal of imidazole-2-thiol waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent facility contamination:

  • For Solid Powder Spills: Do NOT sweep dry, as this will aerosolize the sensitizing powder. Gently cover the spill with absorbent paper towels. Carefully wet the towels with Ethanol to dissolve the powder, then immediately pour 5% NaOCl (bleach) over the wetted area to neutralize the thiol in situ. Allow it to sit for 15 minutes before wiping it up and discarding it as solid hazardous waste.

  • For Liquid/Solution Spills: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. Scoop the absorbed mixture into a plastic pail, transport it to a fume hood, and initiate the Phase 2 Oxidative Quenching protocol described above.

References

  • Chemical Waste Disposal Guidelines Emory University Environmental Health and Safety Office URL:[Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy RSC Publishing URL:[Link]

  • 40 CFR Part 268 -- Land Disposal Restrictions Electronic Code of Federal Regulations (eCFR) URL: [Link]

Sources

Comprehensive Safety and Operational Guide for Handling 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic thiols requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the compound's reactivity to implement fail-safe operational protocols.

1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS: 852388-94-4) [1] is a specialized reagent used in advanced drug development and synthetic chemistry. The presence of the highly nucleophilic thiol (-SH) group, combined with the coordinating ability of the imidazole ring, dictates its specific hazard profile. This guide provides a self-validating system of protocols to ensure researcher safety, environmental compliance, and experimental integrity.

Hazard Profile & Mechanistic Causality

To design effective safety protocols, we must first understand why this compound is hazardous. Like many substituted imidazole-2-thiols, this compound presents acute toxicity and irritation risks[2][3].

  • Nucleophilic Reactivity (Irritation): The thiol group is a strong nucleophile that can readily react with disulfide bonds in skin and mucosal proteins, leading to contact dermatitis and severe eye irritation.

  • Volatility & Odor (Inhalation Hazard): While the molecular weight (218.32 g/mol )[1] keeps it solid at room temperature, any aerosolized dust or sublimated vapor presents a severe inhalation hazard and a highly offensive odor characteristic of organosulfur compounds.

  • Systemic Toxicity: The lipophilic 4-methylphenyl (tolyl) and ethyl groups enhance the molecule's ability to cross biological membranes, increasing its acute dermal and oral toxicity[2].

Quantitative Hazard Summary
GHS Hazard CodeHazard StatementMechanistic CausePrimary Mitigation
H302 / H312 Harmful if swallowed or in contact with skinLipophilic membrane permeationDouble-gloving; strict hygiene
H332 Harmful if inhaledAerosolization of reactive thiol dustChemical fume hood handling
H315 / H319 Causes skin and serious eye irritationProtein cross-linking by thiol groupSplash goggles; lab coat
H335 May cause respiratory irritationMucosal membrane reactivityNIOSH-approved respirator (if outside hood)

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling reactive thiols. The following PPE matrix is mandatory for all handling, weighing, and transfer operations.

PPE CategorySpecificationRationale
Hand Protection Double-layered Nitrile gloves (min 5 mil)Thiols can permeate thin latex. Double-gloving allows immediate removal of the outer layer if contaminated.
Eye Protection Indirect-vented chemical splash gogglesPrevents aerosolized dust from settling on the ocular mucosa.
Body Protection Flame-resistant (FR) lab coat, fully buttonedProtects against accidental spills and electrostatic discharge during weighing.
Respiratory N95/P100 particulate respiratorRequired only if weighing must occur outside a certified chemical fume hood.

Operational Workflow & Handling Protocol

To maintain scientific integrity and personnel safety, the handling of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol must follow a strict, step-by-step methodology to prevent unwanted oxidation (disulfide formation) and laboratory contamination.

Step-by-Step Handling Methodology
  • Fume Hood Preparation: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent turbulent airflow.

  • Exhaust Scrubbing (Bleach Trap): Set up a secondary containment bubbler containing a 1:1 solution of household bleach (5.25% sodium hypochlorite) and water. Route your reaction exhaust through this trap to neutralize any escaping thiol vapors before they reach the building's exhaust system[4][5].

  • Weighing & Transfer:

    • Don all required PPE (see Matrix).

    • Use an anti-static weigh boat and a grounded stainless-steel spatula to prevent dust aerosolization via static cling.

    • Keep the primary chemical container sealed until it is fully inside the fume hood.

  • Reaction Setup: Because thiols are easily oxidized to disulfides in the presence of ambient oxygen, flush the reaction vessel with an inert gas (Nitrogen or Argon) prior to introducing the compound.

  • Immediate Decontamination: Immediately upon completing the transfer, submerge the contaminated spatula and empty weigh boat in a freshly prepared 10% bleach bath located inside the fume hood. Allow to soak for 30 minutes to fully oxidize residual thiol before standard washing[6].

HandlingWorkflow A Storage (Sealed/Inert) B Fume Hood Setup A->B C PPE Donning (Double Nitrile) B->C D Weighing (Anti-static) C->D E Reaction Setup (Bleach Trap) D->E F Decontamination (10% Bleach) E->F

Standard operational workflow for handling 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

Spill Response & Disposal Plan

In the event of a spill, the primary goal is to prevent the spread of the compound and neutralize the reactive thiol group. Never use water to initially clean a thiol spill , as it can spread the compound and exacerbate the odor[6].

Thiol Neutralization Efficacy
Neutralizing AgentConcentrationEfficacy / Mechanism
Sodium Hypochlorite (Bleach) 5.25% solutionHighly effective. Oxidizes thiols to water-soluble sulfonates[6].
Hydrogen Peroxide 3-10% basic solutionEffective for glassware decontamination; slower than bleach[6].
Potassium Permanganate VariesEfficiently oxidizes thiols to disulfides, but leaves heavy metal waste[6].
Step-by-Step Spill Response Protocol
  • Evacuate & Assess: Immediately alert personnel in the vicinity. If the spill is outside the fume hood, evacuate the immediate area to prevent inhalation of dust/vapors.

  • Don Spill PPE: The responder must wear double nitrile gloves, splash goggles, and a fitted particulate respirator.

  • Containment: Surround and cover the spilled solid with an inert absorbent material (e.g., dry sand or vermiculite)[4]. Do not use combustible materials like paper towels for the initial sweep.

  • Neutralization: Carefully spray or pour a 5.25% sodium hypochlorite (bleach) solution over the absorbent mixture. The bleach will oxidize the malodorous and toxic thiol into a relatively benign, water-soluble sulfonate[6]. Allow 15 minutes for the oxidative reaction to complete.

  • Collection & Disposal: Using non-sparking tools, scoop the neutralized slurry into a designated, sealable hazardous waste container. Label the container explicitly as "Oxidized Thiol Waste"[4][5].

  • Final Clean: Wash the spill surface with a 10% bleach solution, followed by standard soap and water.

SpillResponse S1 Spill Detected S2 Evacuate Area & Assess Volume S1->S2 S3 Don Spill PPE (Respirator/Gloves) S2->S3 S4 Containment (Inert Absorbent) S3->S4 S5 Neutralization (5.25% NaOCl) S4->S5 Oxidize Thiol S6 Waste Collection (Sealed Container) S5->S6

Step-by-step chemical spill response and neutralization pathway for thiol compounds.

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。